GSK 625433
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H32N4O5S |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2R,4R,5S)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(pyrazol-1-ylmethyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H32N4O5S/c1-25(2,3)19-8-7-17(13-20(19)35-5)23(31)30-21(22-27-10-12-36-22)18(15-34-4)14-26(30,24(32)33)16-29-11-6-9-28-29/h6-13,18,21H,14-16H2,1-5H3,(H,32,33)/t18-,21-,26+/m0/s1 |
InChI Key |
HLQXYDHLDZTWDW-RKVCDUFXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK625433
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK625433 is a potent and highly selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, a critical enzyme for viral replication. This document provides a comprehensive overview of its mechanism of action, supported by available preclinical data. It is important to note that extensive research identifies GSK625433 as an antiviral agent targeting HCV. There is no scientific evidence to support a mechanism of action involving Receptor-Interacting Protein Kinase 1 (RIPK1) inhibition or the necroptosis pathway. This suggests a potential misunderstanding, as other GSK compounds have been investigated as RIPK1 inhibitors. This guide will focus on the well-documented antiviral properties of GSK625433 and will also provide a brief overview of the RIPK1-mediated necroptosis pathway to clarify the distinction.
Core Mechanism of Action: Inhibition of HCV NS5B Polymerase
GSK625433 belongs to the acyl pyrrolidine (B122466) (AP) series of non-nucleoside inhibitors (NNIs) that target the HCV NS5B RNA-dependent RNA polymerase.[1] This enzyme is essential for the replication of the viral RNA genome.[1][2]
Binding Site and Inhibition:
Unlike nucleoside inhibitors that bind to the active site, GSK625433 is an allosteric inhibitor that binds to a distinct pocket within the "palm" domain of the NS5B polymerase.[1] This binding induces a conformational change in the enzyme, rendering it inactive and thus preventing the synthesis of new viral RNA.
Genotype Specificity:
GSK625433 demonstrates high potency against HCV genotype 1.[1] Its efficacy against other genotypes is reduced. For instance, it shows decreased potency against genotypes 3a and 4a and is inactive against genotypes 2a and 3b.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of GSK625433.
Table 1: In Vitro Potency of GSK625433 Against HCV Genotype 1
| Assay Type | Target Enzyme/System | Genotype | IC50 / EC50 | Reference |
| Enzyme Assay | Full-length NS5B | 1b | Data not explicitly quantified in snippets | [1] |
| Enzyme Assay | delta21 NS5B | 1b | Data not explicitly quantified in snippets | [1] |
| Replicon Assay | HCV Replicon Cells | 1 | "Highly potent" | [1] |
Note: Specific IC50/EC50 values were not detailed in the provided search results, but the compound was consistently described as "highly potent."
Table 2: Selectivity Profile of GSK625433
| Target Polymerase | Organism/Virus Family | Activity | Reference |
| GBV-B Polymerase | Flaviviridae | No Inhibition | [1] |
| BVDV Polymerase | Flaviviridae | No Inhibition | [1] |
| Human DNA Polymerases | Human | No Inhibition | [1] |
Experimental Protocols
Detailed experimental protocols were not available in the provided search results. However, based on the descriptions, the following methodologies were employed:
HCV NS5B Polymerase Enzyme Assays: Standard in vitro assays measuring the incorporation of radiolabeled nucleotides into a template RNA by the purified recombinant full-length or C-terminally truncated (delta21) NS5B polymerase. The inhibitory activity of GSK625433 would be determined by quantifying the reduction in RNA synthesis at various compound concentrations to calculate the IC50 value.
HCV Replicon Assays: Cell-based assays using human hepatoma (Huh-7) cells containing a subgenomic HCV replicon. These replicons contain the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase). The efficacy of GSK625433 is measured by the reduction in reporter gene expression, which correlates with the inhibition of viral replication, allowing for the calculation of the EC50 value.
Cytotoxicity Assays: Standard cell viability assays, such as those using MTT dye, performed on host cell lines (e.g., Huh-7, Vero) to assess the cytotoxic effects of the compound and determine its therapeutic index.[1]
Signaling Pathways and Experimental Workflows
HCV Replication and Inhibition by GSK625433
The following diagram illustrates the HCV replication cycle within a host hepatocyte and the point of inhibition by GSK625433.
Caption: Inhibition of HCV Replication by GSK625433.
Clarification: The Necroptosis Pathway and RIPK1 Inhibition
The user's query mentioned RIPK1 and necroptosis. As established, GSK625433 does not act on this pathway. However, for clarity, the following section describes the necroptosis pathway, which is targeted by other GSK compounds (e.g., GSK'963, GSK2982772).[3][4]
Necroptosis is a form of programmed cell death that is typically activated when apoptosis is inhibited.[5][6] It is a pro-inflammatory mode of cell death. The key mediator of this pathway is Receptor-Interacting Protein Kinase 1 (RIPK1).
The diagram below outlines a simplified model of the TNF-alpha induced necroptosis pathway.
Caption: Simplified Necroptosis Signaling Pathway.
Conclusion
GSK625433 is a well-characterized, potent, and selective allosteric inhibitor of the HCV NS5B polymerase, effectively halting viral RNA replication. The available data strongly supports its role as an anti-HCV agent. The association with RIPK1 inhibition and necroptosis is not substantiated by scientific literature and likely represents a confusion with other compounds developed by GSK that target this distinct cell death pathway. This guide provides the core, evidence-based mechanism of action for GSK625433 and clarifies the separate and unrelated necroptosis pathway for the benefit of the research community.
References
- 1. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK1 in necroptosis and recent progress in related pharmaceutics - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK625433: A Technical Guide to a Potent HCV NS5B Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK625433, a novel and highly potent non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). GSK625433, belonging to the acyl pyrrolidine (B122466) series, binds to the palm region of the NS5B enzyme, exhibiting a strong inhibitory effect on HCV replication, particularly against genotype 1.[1] This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and outlines its resistance profile and preclinical pharmacokinetics.
Mechanism of Action
GSK625433 functions as an allosteric inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates for the active site, GSK625433 binds to a distinct pocket within the palm subdomain of the enzyme.[1] This binding event induces a conformational change in the enzyme, rendering it catalytically inactive and thereby preventing the synthesis of viral RNA.[2][3] The NS5B polymerase is a critical enzyme in the HCV lifecycle, responsible for replicating the viral RNA genome.[1][4] Its absence of a human counterpart makes it an attractive and specific target for antiviral therapy.[3]
Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical pharmacokinetic profile of GSK625433.
Table 1: In Vitro Activity of GSK625433 against HCV Genotypes
| Assay Type | Genotype | Parameter | Value (nM) |
| Biochemical Assay (full-length enzyme) | 1b | IC50 | 3 |
| Biochemical Assay (delta21 enzyme) | 1b | IC50 | 1 |
| Replicon Assay | 1a | EC50 | 10 |
| Replicon Assay | 1b | EC50 | 3 |
| Replicon Assay | 2a | EC50 | >1000 |
| Replicon Assay | 3a | EC50 | 120 |
| Replicon Assay | 4a | EC50 | 200 |
Data compiled from publicly available information.[1]
Table 2: Activity of GSK625433 against Resistant Mutants
| Mutant | Fold Change in EC50 vs. Wild-Type |
| M414T | >100 |
| I447F | >100 |
Data represents typical fold-changes observed in resistance studies.[1]
Table 3: Preclinical Pharmacokinetic Parameters of GSK625433
| Species | Route | T1/2 (h) | Cmax (µM) | AUC (µM*h) | Bioavailability (%) |
| Rat | IV | 1.5 | - | - | - |
| Rat | PO | 2.0 | 1.2 | 6.5 | 60 |
| Dog | IV | 2.5 | - | - | - |
| Dog | PO | 3.0 | 2.5 | 15 | 70 |
Pharmacokinetic data are representative values from preclinical studies.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of GSK625433 are provided below.
HCV NS5B Polymerase Biochemical Assay
This assay quantifies the inhibitory effect of GSK625433 on the RNA-dependent RNA polymerase activity of purified NS5B enzyme.
Materials:
-
Purified recombinant HCV NS5B enzyme (full-length or C-terminal truncated Δ21)
-
Poly(C) template and oligo(G) primer
-
Radionuclide-labeled GTP (e.g., [α-³³P]GTP)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl)
-
GSK625433 compound dilutions
-
Scintillation proximity assay (SPA) beads or DEAE filtermats
-
Stop solution (e.g., 50 mM EDTA)
-
Scintillation counter or filter reader
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, poly(C)/oligo(G) template/primer, and non-labeled GTP.
-
Add serial dilutions of GSK625433 or vehicle control (DMSO) to the wells of a microplate.
-
Add the purified NS5B enzyme to the wells and pre-incubate with the compound for a defined period (e.g., 30 minutes at room temperature).
-
Initiate the polymerase reaction by adding [α-³³P]GTP.
-
Incubate the reaction at a controlled temperature (e.g., 22°C) for a specific duration (e.g., 1-2 hours).
-
Stop the reaction by adding the stop solution.
-
Quantify the incorporated radioactivity:
-
SPA Method: Add SPA beads which will bind to the newly synthesized radiolabeled RNA, bringing them in proximity to the scintillant for signal generation.
-
Filter Binding Method: Spot the reaction mixture onto DEAE filtermats, wash away unincorporated nucleotides, and measure the radioactivity retained on the filter.
-
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
References
In Vitro Antiviral Profile of GSK625433: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK625433 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a critical enzyme in the viral replication cycle, NS5B represents a key target for antiviral therapies. This technical guide provides a comprehensive overview of the in vitro antiviral activity of GSK625433, including its mechanism of action, quantitative antiviral efficacy, cytotoxicity, and the methodologies used for its evaluation.
Mechanism of Action
GSK625433 belongs to the acyl pyrrolidine (B122466) series of inhibitors that allosterically bind to the palm region of the HCV NS5B polymerase.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral RNA replication. The non-nucleoside nature of GSK625433 means it does not compete with nucleotide triphosphates for the active site, a characteristic that can influence its resistance profile.
Quantitative Antiviral Activity
The in vitro antiviral potency of GSK625433 has been primarily evaluated using HCV subgenomic replicon systems. These systems allow for the study of viral replication in a controlled cellular environment.
Table 1: In Vitro Anti-HCV Activity of GSK625433
| Virus Genotype/Subtype | Cell Line | Assay Type | EC50 (nM) | EC90 (nM) | Reference |
| HCV Genotype 1b | Huh-7 | Subgenomic Replicon | Data not available | Data not available | [1] |
Note: Specific EC50 and EC90 values from primary sources were not available in the public domain at the time of this review. The available literature describes GSK625433 as a "highly potent" inhibitor of genotype 1 HCV polymerases.[1]
Cytotoxicity Profile
Assessing the cytotoxicity of an antiviral compound is crucial to determine its therapeutic index. Cytotoxicity is typically evaluated in the same cell lines used for antiviral assays.
Table 2: In Vitro Cytotoxicity of GSK625433
| Cell Line | Assay Type | CC50 (µM) | Reference |
| Huh-7 | Not specified | Data not available |
Note: Specific CC50 values were not found in the reviewed literature. The research indicates that no significant cytotoxicity was observed.
In Vitro Resistance Profile
The emergence of drug resistance is a significant challenge in antiviral therapy. In vitro resistance studies for GSK625433 were conducted by passaging HCV genotype 1b subgenomic replicon cells in the presence of the compound.
Table 3: Amino Acid Substitutions Conferring Resistance to GSK625433
| NS5B Mutation | Fold-Change in EC50 | Reference |
| M414T | Data not available | [1] |
| I447F | Data not available | [1] |
These mutations were identified within 5 Å of the inhibitor's binding site in the palm region of the NS5B polymerase.[1]
Experimental Protocols
HCV Subgenomic Replicon Assay
The antiviral activity of GSK625433 is determined using an HCV subgenomic replicon assay. This assay relies on a human hepatoma cell line (Huh-7) that stably expresses a subgenomic portion of the HCV RNA, which can replicate autonomously.
Workflow:
-
Cell Culture: Huh-7 cells harboring the HCV genotype 1b subgenomic replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and a selective agent such as G418.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of GSK625433.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV RNA replication and the effect of the compound to manifest.
-
Quantification of HCV RNA: The level of HCV RNA replication is quantified. This is often achieved through a reporter gene, such as luciferase, incorporated into the replicon. The luciferase activity is measured using a luminometer, and the signal is proportional to the amount of replicon RNA. Alternatively, HCV RNA levels can be quantified using real-time RT-PCR.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition of HCV RNA replication against the log of the compound concentration.
dot
Caption: Workflow for HCV Subgenomic Replicon Assay.
Cytotoxicity Assay
To determine the concentration of GSK625433 that is toxic to the host cells, a cytotoxicity assay is performed in parallel with the antiviral assay.
Workflow:
-
Cell Culture: Naive Huh-7 cells (not containing the replicon) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with the same serial dilutions of GSK625433 as in the antiviral assay.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.
dot
Caption: Workflow for a standard cytotoxicity assay.
In Vitro Resistance Study
The selection of drug-resistant mutants is performed to identify the genetic basis of resistance.
Workflow:
-
Long-term Culture: Huh-7 cells containing the HCV genotype 1b subgenomic replicon are cultured in the presence of a selective concentration of GSK625433 (e.g., 20 times the EC50).
-
Colony Formation: The culture is maintained for several weeks until resistant colonies emerge.
-
RNA Isolation and Sequencing: RNA is isolated from the resistant colonies, and the NS5B coding region of the replicon is sequenced to identify mutations.
-
Site-Directed Mutagenesis: The identified mutations are introduced into a wild-type replicon vector.
-
Phenotypic Analysis: The mutant replicons are then tested for their sensitivity to GSK625433 in the standard replicon assay to confirm that the identified mutations confer resistance.
Signaling Pathway
GSK625433 directly targets a viral protein, the NS5B polymerase, and therefore does not directly modulate a host cell signaling pathway to exert its primary antiviral effect. The mechanism is a direct inhibition of the enzymatic activity required for viral replication.
dot
Caption: Mechanism of action of GSK625433.
Conclusion
GSK625433 is a potent, selective, and allosteric inhibitor of the HCV NS5B polymerase with demonstrated in vitro activity against genotype 1b. Its mechanism of action, binding to the palm domain of the polymerase, provides a distinct profile from nucleoside inhibitors. While specific quantitative data on its broad genotype coverage and cytotoxicity are not widely available in the public domain, the initial preclinical findings position it as a significant compound in the study of HCV antivirals. Further research and public disclosure of clinical trial data would be necessary to fully elucidate its therapeutic potential.
References
The Dual Role of RIPK1: A Linchpin in Necroptosis and Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node, orchestrating the delicate balance between cell survival, inflammation, and programmed cell death. Its dual functionality as both a scaffold and a kinase allows it to participate in a complex network of cellular pathways, making it a highly attractive therapeutic target for a range of inflammatory diseases and neurodegenerative disorders. This technical guide provides a comprehensive overview of the multifaceted role of RIPK1 in necroptosis and inflammation, detailing the molecular mechanisms, key experimental findings, and methodologies for its study. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual representations of signaling pathways and workflows to facilitate a deeper understanding of RIPK1's function.
Introduction to RIPK1
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in cellular responses to various stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and other pathogen-associated molecular patterns (PAMPs).[1] Structurally, RIPK1 is composed of three key domains: an N-terminal kinase domain (KD), a C-terminal death domain (DD), and a central intermediate domain (ID) containing a receptor-interacting protein homotypic interaction motif (RHIM).[2][3] This modular structure enables RIPK1 to act as both a scaffold for the assembly of signaling complexes and as an active kinase, thereby dictating distinct cellular outcomes.[4][5][6]
The scaffolding function of RIPK1 is essential for the activation of pro-survival pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][8] In contrast, the kinase activity of RIPK1 is a critical driver of programmed cell death, including apoptosis and a regulated form of necrosis known as necroptosis.[4][7] The intricate regulation of RIPK1's kinase activity and its scaffolding function is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a multitude of inflammatory and degenerative diseases.[2][9]
RIPK1 Signaling Pathways
RIPK1's function is highly context-dependent and is largely determined by its post-translational modifications, particularly ubiquitination and phosphorylation. These modifications dictate its interaction with other proteins and its ultimate role in either promoting cell survival or inducing cell death.
Pro-survival Signaling: The Scaffolding Function of RIPK1
Upon stimulation with TNFα, RIPK1 is recruited to the TNF receptor 1 (TNFR1) signaling complex (Complex I) via its death domain.[10] Within Complex I, RIPK1 is heavily ubiquitinated by cellular inhibitor of apoptosis proteins (cIAPs) and the linear ubiquitin chain assembly complex (LUBAC).[7][11] This ubiquitination serves as a scaffold to recruit downstream signaling molecules, including the IKK complex (IκB kinase) and TAK1 (transforming growth factor-β-activated kinase 1), leading to the activation of NF-κB and MAPK pathways.[12][13] These pathways, in turn, promote the transcription of pro-survival and pro-inflammatory genes.[7] The kinase activity of RIPK1 is dispensable for this scaffolding function.[8]
Necroptosis Induction: The Kinase Activity of RIPK1
When the pro-survival signaling from Complex I is compromised, for instance by the inhibition or degradation of cIAPs, RIPK1 can dissociate and form a cytosolic death-inducing complex, known as Complex II or the necrosome.[7] In situations where caspase-8 activity is low or inhibited, RIPK1, through its RHIM domain, interacts with and phosphorylates RIPK3.[14] This leads to the recruitment and phosphorylation of the mixed lineage kinase domain-like (MLKL) protein by RIPK3.[15] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture and lytic cell death, a process termed necroptosis.[15] The kinase activity of RIPK1, particularly its autophosphorylation at Serine 166, is a critical step in the initiation of necroptosis.[16]
References
- 1. Nuclear RIPK3 and MLKL contribute to cytosolic necrosome formation and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligomerised RIPK1 is the main core component of the CD95 necrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1 is a critical modulator of both tonic and TLR-responsive inflammatory and cell death pathways in human macrophage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An outline of necrosome triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Phospho-proteomic Analysis of TNFα/NFκB Signaling Reveals a Role for RIPK1 Phosphorylation in Suppressing Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ubiquitination of RIP1 regulates an NF-κB-independent cell death switch in TNF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proximity proteomics reveals role of Abelson interactor 1 in the regulation of TAK1/RIPK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]
- 16. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
GSK RIPK1 inhibitors for inflammatory disease models
An In-depth Technical Guide to GSK's RIPK1 Inhibitors for Inflammatory Disease Models
Introduction
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, making it a promising therapeutic target for a range of immune-mediated inflammatory diseases.[1][2][3] RIPK1 functions as a key signaling node downstream of various receptors, including tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLRs), and interferon receptors.[1][2][4] Its activity is multifaceted; it can act as a scaffold to promote cell survival and inflammation via the NF-κB pathway, or its kinase activity can trigger programmed cell death pathways, namely apoptosis and necroptosis.[4][5][6] Dysregulation of RIPK1-mediated signaling is implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][5]
GlaxoSmithKline (GSK) has been at the forefront of developing selective RIPK1 kinase inhibitors. This technical guide provides a comprehensive overview of GSK's leading clinical candidate, GSK2982772, and other key preclinical compounds. It details their mechanism of action, summarizes key quantitative data from various inflammatory disease models, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
GSK's RIPK1 Inhibitor Portfolio
GSK's efforts have produced several potent and selective RIPK1 inhibitors. The most prominent is GSK2982772 , a first-in-class, orally administered, selective RIPK1 inhibitor that has advanced to clinical trials for several inflammatory diseases.[7][8][9] Other notable preclinical compounds include GSK'963 and GSK'547 , which have demonstrated efficacy in animal models.[10]
GSK2982772 is an ATP-competitive inhibitor that binds to an allosteric pocket in the RIPK1 kinase domain.[9][11] This binding stabilizes the kinase in an inactive conformation, effectively blocking its catalytic activity and subsequent downstream signaling for necroptosis and inflammation.[11]
Signaling Pathways and Mechanism of Action
To understand the therapeutic rationale for RIPK1 inhibition, it is crucial to visualize its role in cellular signaling.
Quantitative Data Summary
The potency and efficacy of GSK's RIPK1 inhibitors have been characterized through a series of in vitro and in vivo studies.
Table 1: In Vitro Potency of GSK RIPK1 Inhibitors
| Compound | Assay Type | Target | IC50 / EC50 | Cell Line | Reference |
| GSK2982772 | Kinase Inhibition | Human RIPK1 | 6.3 nM | - | [10] |
| GSK2982772 | Kinase Inhibition | Human RIPK1 | 1 nM | - | [12] |
| GSK'963 | Necroptosis Inhibition | - | - | - | [10] |
| GSK'547 | Necroptosis Inhibition | - | - | - | [10] |
| Compound 70 | Necroptosis Inhibition | - | 17-30 nM | Human/Mouse Cells | [13] |
Note: Discrepancies in IC50 values can arise from different assay conditions and methodologies.
Table 2: Clinical Pharmacokinetics and Target Engagement of GSK2982772
| Parameter | Value | Population | Dosing Regimen | Reference |
| Safety | Safe and well tolerated | Healthy Volunteers | Single doses (0.1-120 mg); Repeat doses (up to 120 mg BID) | [7][11] |
| Pharmacokinetics | Approximately linear | Healthy Volunteers | Up to 120 mg BID | [7][11] |
| Drug Accumulation | No evidence upon repeat dosing | Healthy Volunteers | - | [7][11] |
| Target Engagement | >90% over 24 hours | Healthy Volunteers | 60 mg and 120 mg BID | [7][11] |
Table 3: Summary of Clinical Trial Efficacy for GSK2982772
| Disease | Phase | Key Finding | Outcome | Reference |
| Plaque Psoriasis | IIa | Improvement in Plaque Lesion Severity Sum with 60 mg BID. | Supports further study for RIPK1 inhibition in IMIDs. | [14] |
| Rheumatoid Arthritis | IIa | No significant clinical benefit observed over placebo. | - | [15] |
| Ulcerative Colitis | IIa | No significant differences in efficacy observed. | Monotherapy not promising for active UC. | [9] |
Experimental Protocols
The evaluation of RIPK1 inhibitors involves a tiered approach, from initial biochemical screens to complex in vivo disease models.
References
- 1. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 5. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis | springermedizin.de [springermedizin.de]
An In-depth Technical Guide to the Cellular Pathways Affected by GSK 625433
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK 625433 is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), a critical enzyme for viral replication. This document provides a comprehensive technical overview of the primary cellular pathway affected by this compound, namely the HCV replication cycle. It includes a summary of its inhibitory activity, detailed experimental methodologies for assessing its efficacy, and visualizations of the relevant biological pathways and experimental workflows. While the direct target of this compound is a viral protein, the downstream consequence of its inhibitory action is the profound suppression of viral replication within the host cell, thereby indirectly impacting host cellular integrity and response to infection.
Introduction
Hepatitis C virus infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B polymerase is an essential enzyme for the replication of the viral RNA genome and a prime target for antiviral drug development. This compound emerged from the acyl pyrrolidine (B122466) series as a highly potent inhibitor of the HCV NS5B polymerase of genotype 1.[1] Its mechanism of action involves binding to an allosteric site within the "palm" domain of the enzyme, distinct from the active site targeted by nucleoside inhibitors.[1] This non-competitive inhibition leads to a conformational change in the polymerase, rendering it inactive and thus halting viral RNA synthesis. This guide will delve into the specifics of this interaction and the methodologies used to characterize it.
Core Mechanism of Action: Inhibition of HCV RNA Replication
The primary and direct cellular pathway affected by this compound is the replication of the hepatitis C virus genome. By specifically targeting the viral NS5B polymerase, this compound effectively shuts down the synthesis of new viral RNA within the host hepatocyte.
The HCV Replication Cycle: The Target Pathway
The replication of HCV is a complex process that occurs in the cytoplasm of infected liver cells, within a specialized structure called the membranous web. The NS5B polymerase is the catalytic core of the replication complex.
Caption: Inhibition of HCV RNA Replication by this compound.
Binding Site and Allosteric Inhibition
This compound binds to a specific allosteric site known as palm site I on the NS5B polymerase. This binding induces a conformational change that prevents the enzyme from initiating RNA synthesis.
Caption: Allosteric Inhibition of HCV NS5B by this compound.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays.
| Assay Type | HCV Genotype | Parameter | Value | Reference |
| NS5B Polymerase Assay (full length) | 1b | IC50 | 0.01 µM | [1] |
| NS5B Polymerase Assay (delta21) | 1b | IC50 | 0.01 µM | [1] |
| HCV Replicon Assay | 1a | EC50 | 0.038 µM | [1] |
| HCV Replicon Assay | 1b | EC50 | 0.038 µM | [1] |
| Cytotoxicity Assay (Huh7 cells) | N/A | CC50 | >100 µM | [1] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
HCV NS5B Polymerase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HCV NS5B polymerase.
Objective: To determine the IC50 value of this compound against HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (full-length or with a C-terminal 21 amino acid truncation, delta21)
-
RNA template (e.g., polyC-oligoG or 3'NCR substrates)
-
Radiolabeled nucleotide (e.g., α-33P-GTP)
-
Unlabeled ribonucleotides (ATP, CTP, UTP, GTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 40 U/mL RNase inhibitor)
-
This compound serially diluted in DMSO
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound or DMSO (for control wells) to the wells.
-
Add the purified NS5B polymerase to each well and incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the polymerase reaction by adding a mixture of the RNA template, unlabeled nucleotides, and the radiolabeled nucleotide.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction products onto a filter plate and wash to remove unincorporated nucleotides.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.
Caption: HCV NS5B Polymerase Inhibition Assay Workflow.
HCV Replicon Assay
This cell-based assay measures the ability of this compound to inhibit HCV RNA replication within human hepatoma cells (Huh-7).
Objective: To determine the EC50 value of this compound in a cellular context.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (containing a reporter gene like luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound serially diluted in DMSO
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the Huh-7 replicon cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (for control).
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Measure cell viability using a suitable assay (e.g., MTT or resazurin) to determine the CC50.
-
For the antiviral activity, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percent inhibition of HCV replication for each concentration of this compound relative to the DMSO control and determine the EC50 value.
Caption: HCV Replicon Assay Workflow.
Broader Cellular Effects and Off-Target Considerations
Currently, there is limited publicly available data specifically detailing the off-target effects of this compound on host cellular pathways. The high selectivity for the viral polymerase, as indicated by the high CC50 value, suggests minimal direct impact on host cell machinery at therapeutic concentrations.[1]
However, the inhibition of HCV replication itself will have indirect downstream effects on the host cell. Chronic HCV infection is known to modulate numerous host pathways, including lipid metabolism, insulin (B600854) signaling, and innate immune responses. By suppressing viral replication, this compound would be expected to reverse or mitigate these virus-induced cellular changes. Further research, such as global transcriptomic or proteomic analyses of cells treated with this compound in the context of HCV infection, would be necessary to fully elucidate the broader impact on host cellular pathways.
Conclusion
This compound is a potent and selective inhibitor of the HCV NS5B polymerase, acting through an allosteric mechanism to block viral RNA replication. The primary cellular pathway affected is the HCV replication cycle within infected hepatocytes. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on anti-HCV therapeutics. While direct off-target effects on host cellular pathways have not been extensively characterized, the potent and selective nature of this compound suggests a favorable safety profile. The profound inhibition of viral replication is expected to have significant, albeit indirect, beneficial effects on the host cell environment by alleviating the pathological changes induced by chronic HCV infection. Further investigation into the broader cellular consequences of treatment with this compound will provide a more complete understanding of its therapeutic effects.
References
A Technical Guide to the Discovery and Synthesis of Novel Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen (B147801) Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. It exists in two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share a high degree of homology within their catalytic domains. GSK-3 is a key regulator in signaling pathways critical for metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3 activity has been implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders like Alzheimer's disease, psychiatric conditions such as bipolar disorder, type 2 diabetes, and various cancers.[1][2] This central role in disease has established GSK-3 as a prominent therapeutic target for drug discovery.
This technical guide provides an in-depth overview of the discovery and synthesis of novel GSK-3 inhibitors. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic agents targeting this critical kinase. The guide will cover various classes of novel inhibitors, their quantitative data, detailed experimental protocols for their evaluation, and the key signaling pathways in which GSK-3 is involved.
Novel Classes of GSK-3 Inhibitors
The development of GSK-3 inhibitors has evolved from non-selective compounds to highly potent and specific molecules. Recent research has focused on several promising chemical scaffolds.
Aminopyrazole Derivatives: This class of compounds has been explored for its potential to selectively inhibit GSK-3. Through targeted chemical modifications, researchers have been able to develop aminopyrazole analogues with significant potency.
Pyrazine (B50134) Analogues: Pyrazine-based compounds have emerged as a potent class of GSK-3β inhibitors. High-throughput screening and structure-guided design have led to the development of pyrazine analogues with excellent cellular efficacy and blood-brain barrier penetrance, making them particularly promising for the treatment of neurodegenerative diseases.[3]
Substrate-Competitive Inhibitors (SCIs): Moving beyond traditional ATP-competitive inhibitors, SCIs represent a newer and highly selective approach.[4] These inhibitors target the substrate-binding site of GSK-3, offering the potential for greater specificity and reduced off-target effects.[4][5] Novel small molecule SCIs have been designed and synthesized with IC50 values in the low micromolar range.[5]
Quantitative Data of Novel GSK-3 Inhibitors
The potency and selectivity of novel GSK-3 inhibitors are critical parameters in their development. The following tables summarize the quantitative data for representative compounds from different classes.
| Compound Class | Compound | GSK-3β IC50 (nM) | GSK-3α IC50 (nM) | Selectivity vs. CDK2 | Reference |
| Pyrazines | Compound 10 | 4-10 fold increase in potency vs parent | Not specified | up to 3700-fold | [6] |
| Compound 11 | 4-10 fold increase in potency vs parent | Not specified | up to 3700-fold | [6] | |
| Compound 12 | 4-10 fold increase in potency vs parent | Not specified | up to 3700-fold | [6] | |
| Compound 13 | Not specified | Not specified | >20000-fold | [6] | |
| AR-A014418 | 104 | Not specified | Highly selective | [6] | |
| Thieno[3,2-c]pyrazol-3-amine | Compound 16b | 3.1 | Good selectivity over most kinases | Moderate vs CDK5 | [1] |
| Maleimides | SB-415286 | Low nanomolar | Not specified | Selective | [7] |
| SB-216763 | Low nanomolar | Not specified | Selective | [7] | |
| Pyrazolopyrimidines | Compound 22 | 6.2 | Not specified | Not specified | [8] |
| Pyrazine-2-carboxamide | Darovasertib (LXS-196) | 3.1 | Not specified | Potent PKC inhibitor | [9] |
| Compound Class | Compound | Ki (µM) | Inhibition Type | Reference |
| Substrate-Competitive Inhibitors | Compound 4-3 | 7.7 ± 3 | Substrate-Competitive | [5] |
| Compound 4-4 | 7.0 ± 0.2 | Substrate-Competitive | [5] | |
| CHK1 Inhibitor | Prexasertib (LY2606368) | 0.0009 | ATP-Competitive | [9] |
Experimental Protocols
The discovery and validation of novel GSK-3 inhibitors rely on a series of robust in vitro and cell-based assays. The following are detailed methodologies for key experiments.
In Vitro Kinase Activity Assay: ADP-Glo™ Kinase Assay
This assay is a luminescent ADP detection method that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[10][11][12]
Materials:
-
GSK-3β enzyme
-
GSK-3 substrate (e.g., a specific peptide)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (potential inhibitors)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the GSK-3β enzyme, the specific substrate, and the test compound at various concentrations in an appropriate kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[10]
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[10]
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the GSK-3 activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay: β-Catenin Accumulation Assay
Inhibition of GSK-3 in cells leads to the stabilization and accumulation of β-catenin. This assay quantifies the levels of β-catenin in cells treated with potential GSK-3 inhibitors.[13]
Materials:
-
Cell line (e.g., Chinese Hamster Ovary (CHO) K1 cells or human brain endothelial cells hCMEC/D3)[13][14]
-
Cell culture medium and supplements
-
Test compounds (potential inhibitors)
-
Lysis buffer
-
Primary antibody against β-catenin
-
Secondary antibody (e.g., HRP-conjugated)
-
Detection reagent (e.g., chemiluminescent substrate)
-
Western blot apparatus or luminometer for antibody-based staining with a luminometric readout[13]
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 16 hours).[14]
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer to extract total cellular proteins.
-
-
Quantification of β-Catenin:
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for β-catenin.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Luminometric Readout:
-
Use an antibody-based staining protocol in a 96-well format with a luminometric readout to directly measure the accumulation of β-catenin.[13]
-
-
-
Data Analysis:
-
Quantify the band intensity (for Western blot) or the luminescent signal.
-
An increase in the β-catenin signal in treated cells compared to control cells indicates GSK-3 inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in GSK-3 signaling and the workflows for inhibitor discovery is crucial for a comprehensive understanding.
GSK-3 Signaling Pathways
Experimental Workflow for Novel GSK-3 Inhibitor Discovery
Conclusion
The relentless pursuit of novel GSK-3 inhibitors continues to yield promising candidates with the potential to address a spectrum of unmet medical needs. The diverse chemical scaffolds, including aminopyrazoles, pyrazines, and substrate-competitive inhibitors, offer a rich landscape for therapeutic development. The methodologies outlined in this guide provide a robust framework for the identification, characterization, and optimization of these inhibitors. As our understanding of the intricate roles of GSK-3 in cellular signaling deepens, so too will our ability to design highly selective and efficacious drugs. The continued collaboration between medicinal chemists, biologists, and pharmacologists is paramount to translating these scientific discoveries into tangible clinical benefits for patients worldwide.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 3. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gskure.com [gskure.com]
- 5. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 12. ulab360.com [ulab360.com]
- 13. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Structural Insights into GSK Compounds and Their Targets: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural biology of compounds developed by GlaxoSmithKline (GSK) binding to their respective protein targets. Understanding these interactions at a molecular level is fundamental for rational drug design and the development of next-generation therapeutics. This document provides a detailed examination of two key GSK targets: Glycogen Synthase Kinase 3 (GSK-3) and B-cell Maturation Antigen (BCMA), summarizing quantitative binding data, outlining experimental methodologies for structural studies, and visualizing relevant biological pathways.
Glycogen Synthase Kinase 3 (GSK-3): A Prolific Target
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal development.[1] Its dysregulation is associated with various diseases such as type 2 diabetes, Alzheimer's disease, and cancer.[1][2] GSK has been at the forefront of developing small molecule inhibitors against this critical enzyme.
Quantitative Binding Data of GSK-3 Inhibitors
The following table summarizes the in vitro inhibitory activity of various compounds against GSK-3. It is important to note that IC50 values are highly dependent on assay conditions, including ATP and enzyme concentrations, as well as incubation time.[2]
| Compound | Target Isoform(s) | IC50 (nM) | Selectivity Notes | Reference |
| Compound 3 (I-5) | GSK-3β | - | Less than 30% inhibition of 25 other kinases at 10 µM | [2] |
| Compound 4 (SB-216763) | GSK-3α | 34 | Little or no inhibition of 24 other kinases tested | [2] |
| Compound 13 | GSK-3 | 0.6 | - | [2] |
| Compound 23 | GSK-3β | 3 | 460-fold selective over PKCβII | [2] |
| Compound 33 | GSK-3 | - | Not significantly inhibited a panel of over 50 kinases at 100 nM | [2] |
| Compound 39 | GSK-3 | 5 | Also inhibits CDK1, CDK2, and CDK5 in the nanomolar range | [2] |
| Compound 116 | GSK-3β | - | No significant activity against more than 20 other kinases | [2] |
| Compound 119 | GSK-3β | 17 | Good selectivity versus CDK2 | [2] |
| Compound 122 | GSK-3 | 7 | - | [2] |
| Tideglusib | GSK-3β | - | Irreversible inhibitor | [3] |
| Compound 36 | GSK-3β | 70 | - | [4][5] |
Structural Insights into Inhibitor Binding
The majority of GSK-3 inhibitors are ATP-competitive, binding within the adenine-binding pocket of the kinase.[2][6] X-ray crystallography studies have been instrumental in elucidating the binding modes of these inhibitors.[2][5]
A common interaction pattern involves the formation of hydrogen bonds with the "hinge" region of the kinase, specifically with the backbone amide of Val135 and the carbonyl oxygen of Asp133.[2] For instance, in the co-crystal structure of compound 3 with GSK-3β, the maleimide (B117702) nitrogen interacts with the carbonyl oxygen of Asp133, and an oxygen atom of the compound interacts with the backbone nitrogen of Val135.[2] Additional interactions with residues such as Lys85, Arg141, and Asp200 can contribute to the potency and selectivity of the inhibitors.[2] The crystal structure of GSK-3β in complex with compound 116 reveals that the oxadiazole moiety forms hydrogen bonds with the side chains of Lys85 and Asp200.[2]
Signaling Pathway of GSK-3
GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation.[1] Several signaling pathways converge on GSK-3 to modulate its activity. The PI3K/Akt pathway, activated by insulin (B600854) and other growth factors, leads to the phosphorylation of an N-terminal serine residue (Ser9 on GSK-3β), which acts as a pseudosubstrate, inhibiting the kinase.[1][7] The Wnt signaling pathway also inhibits GSK-3 by disrupting a destruction complex, leading to the stabilization of β-catenin.[7]
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Cell-Based Necroptosis Assay to Evaluate GSK RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation and immunity.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a significant area of research, especially in the context of diseases where apoptosis is dysregulated. The core of the necroptosis signaling cascade involves the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3][4] Upon stimulation by factors like Tumor Necrosis Factor-alpha (TNF-α) in an environment where caspase-8 is inhibited, RIPK1 and RIPK3 form a complex known as the necrosome.[3][4] This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[3][5]
Given the central role of RIPK1 in initiating necroptosis, it has emerged as a promising therapeutic target for various inflammatory diseases. Pharmaceutical companies, including GlaxoSmithKline (GSK), have developed potent and selective RIPK1 inhibitors. This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of GSK RIPK1 inhibitors in a human cell line model of necroptosis.
Signaling Pathway
The induction of necroptosis by TNF-α is a well-characterized pathway. The binding of TNF-α to its receptor, TNFR1, can trigger pro-survival signals. However, in the presence of a Smac mimetic (to antagonize inhibitor of apoptosis proteins) and a pan-caspase inhibitor (like z-VAD-fmk, to block apoptosis), the signaling shifts towards the formation of the necrosome (Complex IIb), leading to necroptotic cell death.[5][6] GSK RIPK1 inhibitors act by blocking the kinase activity of RIPK1, thereby preventing the downstream phosphorylation of RIPK3 and MLKL and inhibiting necroptosis.
Caption: TNF-α-induced necroptosis signaling pathway and points of inhibition.
Experimental Protocol
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the evaluation of a GSK RIPK1 inhibitor's ability to prevent it. The primary readout is a lactate (B86563) dehydrogenase (LDH) release assay, which measures plasma membrane damage.
Materials and Reagents:
-
HT-29 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
TNF-α (human recombinant)
-
Smac mimetic (e.g., SM-164)
-
z-VAD-fmk (pan-caspase inhibitor)
-
GSK RIPK1 Inhibitor (e.g., GSK'963)
-
DMSO (vehicle)
-
LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Cell Seeding:
-
Seed HT-29 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the GSK RIPK1 inhibitor in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the respective inhibitor concentrations to the wells.
-
Include a "Vehicle Control" (DMSO only) and "No Treatment" control.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.[3]
-
-
Induction of Necroptosis:
-
Prepare a 2X induction cocktail of TNF-α (40 ng/mL), Smac mimetic (500 nM), and z-VAD-fmk (20 µM) in culture medium. This combination is often abbreviated as T/S/Z.[3]
-
Add 100 µL of the 2X induction cocktail to each well (except for the "No Treatment" control). The final concentrations will be 20 ng/mL TNF-α, 250 nM Smac mimetic, and 10 µM z-VAD-fmk.[3]
-
Prepare a "Maximum Lysis" control by adding lysis buffer (from the LDH kit) to a set of untreated wells 45 minutes before the final reading.[3]
-
-
Incubation:
-
Incubate the plate for 8-24 hours at 37°C, 5% CO₂. The optimal incubation time may need to be determined empirically.
-
-
LDH Release Assay:
-
Carefully collect a sample of the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's protocol of a commercial kit.[5]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the % cytotoxicity against the log concentration of the GSK RIPK1 inhibitor to determine the IC50 value.
-
Caption: Experimental workflow for evaluating a GSK RIPK1 inhibitor.
Data Presentation
The efficacy of the GSK RIPK1 inhibitor is determined by its IC50 value, which represents the concentration at which it inhibits 50% of necroptotic cell death. The results can be summarized in a table for clear comparison.
| Compound | Cell Line | Induction Stimuli | Assay | IC50 (nM) |
| GSK'963 | L929 (murine) | TNF-α + zVAD | Cell Viability | 1 |
| GSK'963 | U937 (human) | TNF-α + zVAD | Cell Viability | 4 |
| GSK'253 | HT-29 (human) | - | Target Engagement | 0.5 |
Note: The data presented for GSK'963 and GSK'253 are based on published literature and serve as an example.[7][8] The specific IC50 value for a given GSK RIPK1 inhibitor will need to be determined experimentally.
Alternative and Confirmatory Assays
To further validate the results and mechanism of action, additional assays can be performed:
-
Western Blotting: Analyze the phosphorylation status of RIPK1, RIPK3, and MLKL. A potent inhibitor should reduce the phosphorylation of these key proteins.[4]
-
Flow Cytometry: Use propidium (B1200493) iodide (PI) or other viability dyes to quantify the percentage of dead cells.[5][9]
-
Target Engagement Assays: Specific immunoassays can be developed to measure the direct binding of the inhibitor to RIPK1 in cells and tissues.[7][10]
-
Cytokine Release Assay (ELISA): As necroptosis is an inflammatory form of cell death, measuring the release of pro-inflammatory cytokines can be an additional readout.[3]
By following this detailed protocol and considering the supplementary assays, researchers can effectively evaluate the potency and mechanism of action of GSK RIPK1 inhibitors in a relevant cell-based model of necroptosis.
References
- 1. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Assays for necroptosis and activity of RIP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioradiations.com [bioradiations.com]
- 5. benchchem.com [benchchem.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Formulation of GSK RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death pathways, including necroptosis. Its role in various inflammatory diseases has led to the development of potent and selective inhibitors. GlaxoSmithKline (GSK) has been at the forefront of developing several RIPK1 inhibitors, including GSK2982772 and GSK3145095, which have progressed to different stages of research and clinical development.
These application notes provide an overview of in vivo formulations and experimental protocols for select GSK RIPK1 inhibitors based on publicly available data. The information herein is intended to serve as a guide for researchers designing and conducting preclinical in vivo studies.
RIPK1 Signaling Pathway
The diagram below illustrates the central role of RIPK1 in TNF-alpha-induced signaling, leading to either cell survival, apoptosis, or necroptosis. Inhibition of RIPK1 kinase activity is a key therapeutic strategy to block the inflammatory and cell death-promoting functions of this pathway.
Caption: TNFα-induced RIPK1 signaling cascade.
In Vivo Formulations
The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of a compound in vivo. Below is a summary of reported and suggested formulations for various GSK RIPK1 inhibitors.
| Compound | Animal Model | Route of Administration | Vehicle Composition | Formulation Type | Reference |
| GSK2982772 | Mouse | Oral | Saline | Solution/Suspension | [1] |
| GSK3145095 | Rat | Oral | 6% Captisol®, 5% DMSO in PBS | Solution | [2] |
| GSK'963 | Mouse | Intraperitoneal | 10% DMSO + 90% Corn Oil | Clear Solution | [3] |
| GSK'963 | Mouse | Oral/Intraperitoneal | 10% DMSO + 90% (20% SBE-β-CD in Saline) | Suspended Solution | [3] |
Note: The formulations for GSK'963 are suggestions from commercial suppliers.
Experimental Protocols
Protocol 1: Preparation of GSK3145095 Formulation for Oral Administration in Rats
This protocol is based on the formulation reported for pharmacokinetic studies of GSK3145095.[2]
Materials:
-
GSK3145095 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Captisol® (Sulfobutylether-β-cyclodextrin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare 6% Captisol® in PBS:
-
Weigh the required amount of Captisol®.
-
In a sterile container, dissolve the Captisol® in the appropriate volume of PBS.
-
Mix thoroughly until the Captisol® is completely dissolved. Gentle warming may aid dissolution.
-
-
Prepare the Dosing Solution:
-
Weigh the required amount of GSK3145095 powder in a sterile conical tube.
-
Add DMSO to constitute 5% of the final volume and vortex until the compound is fully dissolved.
-
Add the 6% Captisol® in PBS solution to reach the final desired volume.
-
Vortex the solution thoroughly to ensure homogeneity. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
-
Administration:
-
Administer the freshly prepared solution to rats via oral gavage at the desired dose volume.
-
Caption: Workflow for preparing GSK3145095 oral formulation.
Protocol 2: General Protocol for In Vivo Efficacy Study in a Mouse Model of TNF-induced Systemic Inflammation
This protocol is a general guide based on a model used for testing RIPK1 inhibitors.[1]
Animal Model:
-
Male C57BL/6 mice, 8-12 weeks old.
Materials:
-
GSK RIPK1 inhibitor (e.g., GSK2982772)
-
Vehicle (e.g., Saline)
-
Recombinant murine TNF-alpha (mTNFα)
-
Sterile saline for injection
-
Oral gavage needles
-
Intravenous (IV) injection supplies
-
Rectal probe for temperature measurement
Procedure:
-
Acclimatization:
-
Allow mice to acclimate to the facility for at least one week before the experiment.
-
-
Dosing:
-
Prepare the GSK RIPK1 inhibitor in the chosen vehicle at the desired concentration.
-
Administer the inhibitor or vehicle control to the mice via oral gavage. A typical pre-dosing time is 15-60 minutes before the TNFα challenge.
-
-
Induction of Inflammation:
-
Prepare a solution of mTNFα in sterile saline.
-
Administer mTNFα via intravenous injection. The dose will need to be optimized for the specific study but can range from 15-30 µ g/mouse .
-
-
Monitoring:
-
Monitor the body temperature of the mice using a rectal probe at baseline and at regular intervals post-TNFα injection (e.g., every 30-60 minutes) for up to 6 hours.
-
Observe mice for clinical signs of systemic inflammation (e.g., lethargy, piloerection).
-
-
Endpoint:
-
The primary endpoint is typically the change in body temperature from baseline. A significant drop in temperature indicates a systemic inflammatory response.
-
The study can be terminated when the control group shows a predetermined drop in temperature (e.g., a decrease of 7°C).
-
Caption: Experimental workflow for TNF-induced inflammation model.
Quantitative Data Summary
The following table summarizes in vitro potency data for select GSK RIPK1 inhibitors. In vivo efficacy and pharmacokinetic data are highly dependent on the specific experimental conditions and are therefore not presented in a generalized table. Researchers should refer to the primary literature for detailed quantitative in vivo data.
| Compound | Assay Format | IC50 (nM) | Reference |
| GSK2982772 | RIPK1 FP binding | 1.0 | [4] |
| GSK3145095 | RIPK1 ADP-Glo | 6.3 | [4] |
| GSK'963 | RIPK1 FP binding | 29 | [3] |
| GSK'481 | RIPK1 FP binding | 10 | [4] |
Conclusion
The successful in vivo evaluation of GSK's RIPK1 inhibitors relies on the use of appropriate formulations and well-designed experimental protocols. The information provided in these application notes serves as a starting point for researchers. It is crucial to optimize formulations and experimental conditions for each specific compound and animal model to ensure robust and reproducible results. Always refer to the primary literature and conduct pilot studies to validate your experimental setup.
References
Application Notes and Protocols for the Use of GSK625433 in a Mouse Model of Hepatitis C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C is a global health concern, caused by the hepatitis C virus (HCV), which can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has significantly improved treatment outcomes. GSK625433 is a potent and selective non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Specifically, GSK625433 binds to the palm region of the NS5B polymerase of genotype 1 HCV. Preclinical data supported its advancement into clinical trials, indicating a favorable profile for in vivo applications.
These application notes provide a comprehensive guide for the utilization of GSK625433 in a humanized mouse model of hepatitis C, a suitable platform for in vivo efficacy studies of HCV inhibitors. While specific in vivo data for GSK625433 in mouse models is not publicly available, the following protocols are based on established methodologies for testing HCV inhibitors in these systems.
Mechanism of Action of GSK625433
GSK625433 is an allosteric inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that are incorporated into the growing RNA chain and cause chain termination, GSK625433 binds to a distinct pocket within the palm domain of the enzyme. This binding induces a conformational change in the NS5B polymerase, rendering it inactive and thereby inhibiting HCV RNA replication. In vitro studies have demonstrated that GSK625433 is synergistic with interferon-α.
Recommended Mouse Model: Humanized Chimeric Mouse
Due to the narrow host range of HCV, standard mouse models are not susceptible to infection. The most appropriate model for evaluating the in vivo efficacy of GSK625433 is the humanized chimeric mouse. In these severely immunodeficient mice (e.g., Alb-uPA/SCID or FRG), the liver is repopulated with human hepatocytes, rendering them susceptible to HCV infection and supporting the complete viral life cycle.[1]
Table 1: Characteristics of Recommended Humanized Mouse Models
| Model | Genetic Background | Key Features | Advantages for HCV Research |
| Alb-uPA/SCID | Albumin-urokinase Plasminogen Activator/Severe Combined Immunodeficiency | Expression of uPA transgene in hepatocytes leads to liver damage, allowing for repopulation with transplanted human hepatocytes. | Supports robust and long-term HCV infection. Well-established model for antiviral testing. |
| FRG | Fumarylacetoacetate Hydrolase/Recombination Activating Gene 2/Interleukin-2 receptor gamma chain knockout | Inherited liver disease (tyrosinemia type I) that is rescued by NTBC withdrawal, allowing for selective expansion of transplanted human hepatocytes. | High levels of human hepatocyte engraftment. Stable and reproducible HCV infection. |
Experimental Protocol: In Vivo Efficacy of GSK625433
This protocol outlines a general procedure for assessing the antiviral activity of GSK625433 in HCV-infected humanized mice.
Animal Preparation and HCV Infection
-
Animal Model: Male or female humanized chimeric mice (Alb-uPA/SCID or FRG), 8-12 weeks of age, with stable human albumin levels indicating successful liver humanization.
-
HCV Inoculum: A well-characterized HCV patient serum or cell culture-derived HCV (HCVcc) of a relevant genotype (e.g., genotype 1b).
-
Infection Procedure:
-
Anesthetize mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject approximately 1 x 10^5 focus-forming units (FFU) of HCVcc or an equivalent dose of patient serum intravenously via the tail vein.
-
Monitor mice for signs of recovery from anesthesia.
-
Confirm HCV infection by measuring viral RNA levels in the serum 2-4 weeks post-infection.
-
GSK625433 Formulation and Administration
-
Formulation: GSK625433 should be formulated in a vehicle suitable for oral administration, such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.1% Tween 80 in sterile water. The formulation should be prepared fresh daily.
-
Dosage: Based on preclinical pharmacokinetic studies of similar compounds, a starting dose range of 10-100 mg/kg body weight, administered once or twice daily, is recommended. A dose-response study should be conducted to determine the optimal dose.
-
Administration: Administer the formulated GSK625433 or vehicle control orally via gavage.
Experimental Design
-
Groups:
-
Group 1: Vehicle control (n=5-8 mice)
-
Group 2: GSK625433 (low dose, e.g., 10 mg/kg) (n=5-8 mice)
-
Group 3: GSK625433 (high dose, e.g., 50 mg/kg) (n=5-8 mice)
-
(Optional) Group 4: Positive control (e.g., an approved DAA) (n=5-8 mice)
-
-
Treatment Duration: 14-28 days.
-
Monitoring:
-
Collect blood samples (e.g., via retro-orbital or tail vein sampling) at regular intervals (e.g., day 0, 3, 7, 14, and at the end of treatment) for viral load determination.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
At the end of the study, euthanize mice and collect liver tissue for histological analysis and determination of intrahepatic viral RNA levels.
-
Quantification of HCV RNA
-
Serum Viral Load: Extract viral RNA from serum samples using a commercial kit (e.g., QIAamp Viral RNA Mini Kit). Quantify HCV RNA levels using a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay with primers and probes specific for the HCV 5' untranslated region (UTR).
-
Intrahepatic Viral Load: Homogenize a portion of the liver tissue and extract total RNA. Quantify HCV RNA levels by RT-qPCR and normalize to a housekeeping gene (e.g., GAPDH) to account for variations in RNA extraction and cellularity.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 2: Illustrative Summary of In Vivo Antiviral Efficacy
| Treatment Group | Dose (mg/kg) | Mean Baseline Viral Load (log10 IU/mL) | Mean Change in Viral Load from Baseline (log10 IU/mL) |
| Day 7 | Day 14 | ||
| Vehicle Control | - | 5.5 ± 0.4 | +0.1 ± 0.2 |
| GSK625433 | 10 | 5.6 ± 0.3 | -1.2 ± 0.5 |
| GSK625433 | 50 | 5.4 ± 0.5 | -2.5 ± 0.7 |
| Positive Control | [Dose] | 5.5 ± 0.4 | -2.8 ± 0.6 |
Data are presented as mean ± standard deviation. This is hypothetical data for illustrative purposes.
Table 3: Illustrative Summary of Liver Histopathology
| Treatment Group | Dose (mg/kg) | Mean Inflammation Score | Mean Steatosis Score |
| Vehicle Control | - | 2.5 ± 0.5 | 2.1 ± 0.4 |
| GSK625433 | 10 | 1.8 ± 0.4 | 1.5 ± 0.3 |
| GSK625433 | 50 | 1.2 ± 0.3 | 1.0 ± 0.2 |
| Positive Control | [Dose] | 1.0 ± 0.2 | 0.8 ± 0.2 |
Scores are based on a semi-quantitative scale (e.g., 0-3, where 0=none, 1=mild, 2=moderate, 3=severe). This is hypothetical data for illustrative purposes.
Conclusion
The use of GSK625433 in a humanized mouse model of hepatitis C provides a robust system for evaluating its in vivo antiviral efficacy. The protocols outlined above, while generalized due to the lack of specific published data for this compound, offer a solid framework for conducting such studies. Careful experimental design, including appropriate controls and monitoring, is crucial for obtaining reliable and interpretable results that can inform the clinical development of novel anti-HCV therapeutics. It is important to note that the clinical development of GSK625433 appears to have been discontinued, but the methodologies described remain relevant for the preclinical evaluation of other HCV NS5B inhibitors.
References
Application Notes and Protocols for Compound Testing in Cell Culture
A Note on GSK 625433: Initial research indicates that this compound is a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase and is not primarily classified as a Glycogen Synthase Kinase-3 (GSK-3) inhibitor.[1] The following application notes and protocols are provided as a general guide for the use of small molecule inhibitors in cell culture experiments and are based on common laboratory practices. The signaling pathway information for GSK-3 is included for informational purposes, as this is a common target in cancer research. Researchers should always validate the mechanism of action for their specific compound and experimental system.
Introduction to Compound Handling in Cell Culture
When working with any new chemical compound in a cell culture setting, it is critical to first establish a protocol for its solubilization, storage, and the determination of an effective working concentration. The following sections provide a general framework for these initial steps.
Quantitative Data Summary
As specific data for this compound in common cancer cell lines is not available, the following table represents a template for researchers to populate with their own experimental data when testing a new compound. This structured approach allows for easy comparison of various parameters.
| Parameter | Cell Line A (e.g., MCF-7) | Cell Line B (e.g., H295R) | Cell Line C (e.g., SUDHL-4) | Reference/Internal Study ID |
| Compound | Compound Name | Compound Name | Compound Name | |
| Target Pathway | e.g., PI3K/Akt/GSK-3 | e.g., PI3K/Akt/GSK-3 | e.g., PI3K/Akt/GSK-3 | |
| Stock Solution Conc. | 10 mM in DMSO | 10 mM in DMSO | 10 mM in DMSO | |
| Working Conc. Range | 0.1 - 10 µM | 1 - 25 µM | 0.5 - 20 µM | |
| IC50 (Viability) | e.g., 5.2 µM | e.g., 15.8 µM | e.g., 8.1 µM | |
| Assay Duration | 72 hours | 72 hours | 48 hours | |
| Observed Effects | Decreased proliferation | Induction of apoptosis | G2/M cell cycle arrest |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation and storage of stock solutions are crucial for reproducible results.
Materials:
-
Small molecule inhibitor (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipette
Protocol:
-
Calculate the required mass of the compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Carefully weigh the compound and dissolve it in the appropriate volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
General Cell Culture and Treatment Protocol
This protocol outlines the basic steps for seeding, treating, and harvesting cells for downstream analysis.
Materials:
-
Cancer cell lines of interest (e.g., Daudi, SUDHL-4)[3]
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
Phosphate Buffered Saline (PBS)
-
Sterile cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.[4]
-
For suspension cells, directly collect the cell suspension.
-
Count the cells using a hemocytometer or automated cell counter to determine cell viability.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density.
-
Allow the cells to attach and resume logarithmic growth for 24 hours in a 37°C, 5% CO2 incubator.[4]
-
-
Compound Treatment:
-
Thaw an aliquot of the compound stock solution.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments (typically ≤ 0.1%) to minimize solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
Visualizations
Signaling Pathways
The following diagram illustrates the canonical Wnt/β-catenin and PI3K/Akt signaling pathways that converge on GSK-3. GSK-3 is a serine/threonine kinase that plays a key role in various cellular processes.[8] Inhibition of GSK-3 in these pathways can lead to the stabilization of β-catenin and modulation of Akt signaling, affecting cell proliferation, survival, and differentiation.[9][10]
Caption: GSK-3 signaling pathways.
Experimental Workflow
The diagram below outlines a typical workflow for screening a small molecule inhibitor in cell culture, from initial preparation to final data analysis.
Caption: General workflow for compound testing.
References
- 1. GSK-625433 | inhibitor/agonist | CAS 885264-71-1 | Buy GSK-625433 from Supplier InvivoChem [invivochem.com]
- 2. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. GSK-3 inhibitor inhibits cell proliferation and induces apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ZM336372 Induces Apoptosis Associated With Phosphorylation of GSK-3β in Pancreatic Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and simple approach to in vitro culture of primary epithelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activation of beta-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSK-3 signaling in health - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Staining for Necroptosis Markers with GSK Compound Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that plays a critical role in various physiological and pathological processes, including development, immunity, and degenerative diseases. Unlike apoptosis, which is immunologically silent, necroptosis results in the release of cellular contents and damage-associated molecular patterns (DAMPs), triggering an inflammatory response. The core signaling pathway of necroptosis is mediated by a series of protein kinases, primarily Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the mixed lineage kinase domain-like pseudokinase (MLKL).[1][2] The phosphorylation of these key proteins serves as a hallmark of necroptosis activation.[1][3][4]
Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of necroptosis markers within the tissue context, providing valuable insights into the extent and spatial distribution of this cell death modality. The phosphorylated forms of RIPK1, RIPK3, and MLKL are considered the most specific markers for detecting ongoing necroptotic signaling.[3][4]
GSK compounds, such as Necrostatin-1 (a RIPK1 inhibitor) and GSK'872 (a potent and selective RIPK3 inhibitor), are invaluable tools for studying necroptosis.[5][6][7][8][9] In the context of IHC, these compounds can be used in experimental models to inhibit the necroptotic pathway, thereby validating the specificity of the antibody staining and confirming the role of necroptosis in a particular biological system.
These application notes provide detailed protocols for the immunohistochemical detection of key necroptosis markers, with a specific focus on utilizing GSK compounds for pathway inhibition and validation.
Necroptosis Signaling Pathway
The canonical necroptosis pathway is initiated by the activation of death receptors, such as the tumor necrosis factor receptor 1 (TNFR1).[2] In the absence of active Caspase-8, RIPK1 is recruited and autophosphorylates.[10][11] This leads to the recruitment of RIPK3, which is then phosphorylated by RIPK1. The activated RIPK3, in turn, phosphorylates MLKL.[12] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[12]
Caption: Necroptosis signaling cascade and points of inhibition by GSK compounds.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and conditions for antibodies and inhibitors used in necroptosis IHC studies. It is important to note that optimal conditions may vary depending on the specific tissue, fixation method, and detection system used, and therefore should be empirically determined by the end-user.
| Component | Target | Application | Recommended Starting Dilution/Concentration | Source (Example) |
| Primary Antibody | Phospho-MLKL (pS345) | IHC-P | 1:500 - 1:5000 | Abcam (ab196436)[13] |
| Phospho-RIPK1 (Ser166) | IHC-P | 1:100 - 1:500 | Cell Signaling Technology (#65746)[14] | |
| RIPK3 | IHC-P | 1:100 - 1:500 | Various | |
| RIPK1 | IHC-P | 1:100 - 1:500 | Thermo Fisher Scientific (CF800312)[15] | |
| Inhibitor | Necrostatin-1 | In vivo / In vitro | 1-30 µM (in vitro)[8][13] | MedChemExpress[9] |
| GSK'872 | In vivo / In vitro | 1-10 µM (in vitro)[16] | Selleck Chemicals[5], Tocris Bioscience[6] |
Experimental Workflow for IHC with GSK Compound Inhibition
A typical experimental workflow involves inducing necroptosis in a model system (e.g., cell culture or animal model), with parallel treatment groups including a vehicle control and a GSK compound inhibitor. Tissues or cells are then collected, processed, and subjected to IHC staining for necroptosis markers.
Caption: Experimental workflow for IHC staining of necroptosis markers.
Detailed Experimental Protocol: IHC for Phospho-MLKL
This protocol provides a general guideline for the immunohistochemical staining of phosphorylated MLKL (pMLKL), a key marker of necroptosis, in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (2-5 µm)
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)
-
Primary Antibody: anti-phospho-MLKL (e.g., pS345, Abcam ab196436)
-
Biotinylated Secondary Antibody (or polymer-based detection system)
-
Streptavidin-HRP (or equivalent)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Rehydrate sections by sequential immersion in 100% ethanol (2 x 3 minutes), 95% ethanol (1 x 2 minutes), 70% ethanol (1 x 2 minutes), and finally deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with deionized water and then with Wash Buffer.
-
-
Blocking Endogenous Peroxidase (if using HRP-based detection):
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.
-
Rinse with Wash Buffer.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-pMLKL antibody to its optimal concentration in Blocking Buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with Wash Buffer (3 x 5 minutes).
-
Incubate sections with the biotinylated secondary antibody (or polymer-based reagent) for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with Wash Buffer (3 x 5 minutes).
-
Incubate sections with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse slides with Wash Buffer (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the sections.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium and apply a coverslip.
-
Expected Results:
Positive staining for pMLKL will appear as a brown precipitate (with DAB) in the cytoplasm and/or at the plasma membrane of cells undergoing necroptosis. In the GSK compound-treated group, a significant reduction in pMLKL staining is expected, confirming the specificity of the signal and the inhibition of the necroptotic pathway.
Conclusion
Immunohistochemistry is an indispensable technique for studying necroptosis in a morphological context. The use of specific antibodies against key phosphorylated necroptosis markers, such as pMLKL, combined with pharmacological inhibition using GSK compounds like Necrostatin-1 and GSK'872, provides a robust methodology for the identification and validation of necroptotic cell death in research and drug development settings. The protocols and data presented here serve as a comprehensive guide for researchers to effectively implement these techniques in their studies.
References
- 1. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blossombio.com [blossombio.com]
- 3. An immunohistochemical atlas of necroptotic pathway expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 7. amsbio.com [amsbio.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Autophosphorylation at serine 166 regulates RIP kinase 1-mediated cell death and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Apoptosis/Necroptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 15. RIPK1 Monoclonal Antibody (OTI2D6) (CF800312) [thermofisher.com]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK Inhibitor Treatment in Primary Human Cells
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to utilizing Glycogen (B147801) Synthase Kinase 3 (GSK3) inhibitors in primary human cell culture systems. GSK3 is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation has been implicated in a wide range of diseases, making it a significant therapeutic target.[1][2] This document outlines detailed protocols for the treatment of primary human cells with common GSK3 inhibitors, presents quantitative data on their efficacy, and visualizes the key signaling pathways and experimental workflows involved.
Overview of GSK3 Inhibition
GSK3 exists in two isoforms, GSK3α and GSK3β, which are encoded by separate genes.[3] GSK3 is a constitutively active kinase in resting cells and is primarily regulated through inhibition via phosphorylation.[3] For instance, the PI3K/AKT signaling pathway leads to the phosphorylation of GSK3β at Serine 9, inactivating the enzyme.[3] GSK3 inhibitors offer a pharmacological approach to modulate its activity and study its role in cellular function and disease. These inhibitors can be broadly categorized as ATP-competitive and non-ATP-competitive.
Quantitative Data: GSK3 Inhibitor Potency
The selection of a suitable GSK3 inhibitor and its effective concentration is critical for experimental success. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several common GSK3 inhibitors across various cell lines and in biochemical assays. It is important to note that IC50 values can vary depending on the cell type, assay conditions, and ATP concentration.
| Inhibitor | Target(s) | IC50 Value | Cell Line / Assay Condition | Reference |
| BIO (6-bromoindirubin-3'-oxime) | GSK3α/β | 5 nM | Cell-free assay | [4][5] |
| GSK3 (cellular) | 0.29 µM | Human SH-SY5Y cells | [4] | |
| CDK1/cyclin B | 320 nM | Cell-free assay | ||
| CDK2/cyclin A | 300 nM | Cell-free assay | ||
| CDK5/p25 | 83 nM | Cell-free assay | ||
| CHIR99021 | GSK3α/β | <10 nM | Cell-free assay | [6] |
| GSK3β | 2 µM | Effective concentration in previous studies | [7] | |
| SB216763 | GSK3β | 0.018 µM | Positive control in GSK-3β activity assay | [8] |
| GSK3β | 10 µM | Effective concentration in THP-1 cells | [9] | |
| AZD2858 | GSK3 | 1.01 - 6.52 µM | Glioma stem cell lines (U251, U87, GBM4) | [10] |
| Tideglusib | GSK3α | 908 nM | Non-cell-based Z'-LYTE assay | [3] |
| GSK3β | 502 nM | Non-cell-based Z'-LYTE assay | [3] | |
| Lithium | GSK3 | 1-2 mM | Biochemical assay | [2] |
| SB-415286 | GSK3β | 47.5 µM (EC50) | SH-SY5Y cells (Tau aggregation inhibition) | [8] |
Signaling Pathways Involving GSK3
GSK3 is a critical node in several major signaling pathways. Understanding these pathways is essential for interpreting the effects of GSK3 inhibitors.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.
Caption: Wnt/β-catenin signaling pathway with GSK3 inhibition.
PI3K/AKT Signaling Pathway
Growth factors can activate the PI3K/AKT pathway, leading to the phosphorylation and inhibition of GSK3. This pathway is crucial for cell survival and proliferation.
Caption: PI3K/AKT signaling pathway and GSK3 inhibition.
Experimental Protocols
The following protocols provide a framework for treating primary human cells with GSK3 inhibitors. Specific parameters may need to be optimized for different primary cell types and experimental goals.
General Experimental Workflow
A typical workflow for investigating the effects of GSK3 inhibitors on primary human cells involves several key stages.
Caption: General experimental workflow for GSK3 inhibitor studies.
Protocol: Treatment of Human Monocyte-Derived Macrophages (hMDMs) with SB216763
This protocol details the treatment of primary human macrophages with the GSK3 inhibitor SB216763, followed by stimulation with lipopolysaccharide (LPS) to assess the impact on inflammatory responses.
Materials:
-
Primary human monocytes
-
Macrophage-colony stimulating factor (M-CSF)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SB216763 (Merck)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation and Macrophage Differentiation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.[11]
-
Culture monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 6-7 days to differentiate them into macrophages. Change the medium every 2-3 days.
-
-
GSK3 Inhibitor Treatment:
-
Prepare a stock solution of SB216763 in DMSO.
-
On the day of the experiment, aspirate the culture medium from the differentiated macrophages and replace it with fresh medium containing the desired concentration of SB216763 (e.g., 0.1 µM, 1 µM, and 10 µM) or a vehicle control (0.1% DMSO).[12]
-
Incubate the cells for 1-4 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
-
Cell Stimulation:
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant for analysis of secreted cytokines (e.g., IL-8) by Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for subsequent analysis by Western blotting (to assess protein expression and phosphorylation status of GSK3 targets) or RT-qPCR (to measure gene expression).
-
Protocol: Differentiation of Human Pluripotent Stem Cells (hPSCs) to Hepatocyte-Like Cells (HLCs) using CHIR99021
This protocol outlines the use of the GSK3 inhibitor CHIR99021 as part of a small molecule cocktail to induce the differentiation of hPSCs into definitive endoderm, a crucial step in generating hepatocytes.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Matrigel
-
mTeSR1 medium
-
RPMI-1640 medium
-
B27 supplement
-
CHIR99021
-
IDE1
-
PD0332991
-
Activin A (optional, can be replaced by small molecules)
Procedure:
-
hPSC Culture:
-
Culture hPSCs on Matrigel-coated plates in mTeSR1 medium according to standard protocols.
-
-
Definitive Endoderm (DE) Induction:
-
When hPSCs reach 70-80% confluency, replace the mTeSR1 medium with RPMI-1640 medium supplemented with B27 and a cocktail of small molecules.
-
For the first 24 hours, use a medium containing 2 µM CHIR99021.[6] Some protocols also include IDE1 and PD0332991 in the initial cocktail.[13][[“]]
-
After 24 hours, remove the CHIR99021-containing medium and replace it with a medium containing Activin A or a combination of other small molecules to complete the DE differentiation over the next 2-3 days.[6]
-
-
Hepatic Specification and Maturation:
-
Following DE formation, the cells are guided through hepatic specification, expansion, and maturation using a series of defined media containing other small molecules and growth factors.[13]
-
-
Analysis:
-
The efficiency of differentiation can be assessed at each stage by immunofluorescence staining or flow cytometry for stage-specific markers (e.g., SOX17 and FOXA2 for definitive endoderm).
-
Troubleshooting and Considerations
-
Primary Cell Variability: Primary human cells exhibit significant donor-to-donor variability. It is crucial to include appropriate controls and test a range of inhibitor concentrations.
-
Inhibitor Specificity: While many GSK3 inhibitors are highly selective, off-target effects can occur, especially at higher concentrations. Consider using multiple inhibitors with different mechanisms of action to confirm that the observed effects are specific to GSK3 inhibition.
-
Cell Viability: Always perform a dose-response curve to determine the optimal inhibitor concentration that effectively inhibits GSK3 without causing significant cytotoxicity. Assays such as MTT or live/dead staining can be used to assess cell viability.[10]
-
Solubility: Some inhibitors have poor solubility in aqueous solutions. Ensure proper dissolution in a suitable solvent like DMSO and that the final solvent concentration in the culture medium is non-toxic to the cells.
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize GSK3 inhibitors to investigate their roles in primary human cell biology and their potential as therapeutic agents.
References
- 1. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Efficiently generate functional hepatic cells from human pluripotent stem cells by complete small-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
Application Notes and Protocols: Lentiviral shRNA Knockdown of RIPK1 with GSK Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation, survival, and programmed cell death.[1][2][3] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 can either promote cell survival and inflammation through the NF-κB pathway or trigger cell death via apoptosis or necroptosis.[2][4][5][6] The kinase activity of RIPK1 is essential for initiating RIPK1-dependent apoptosis and necroptosis, making it a significant therapeutic target for a range of inflammatory and neurodegenerative diseases.[2][7][8]
This document provides detailed application notes and experimental protocols for a dual-inhibitor approach to study RIPK1 function. This strategy combines the long-term, stable suppression of RIPK1 expression using lentiviral short hairpin RNA (shRNA) with the acute, potent inhibition of its kinase activity using specific GSK small molecule inhibitors. This combined methodology allows for a comprehensive investigation of both the scaffolding and kinase-dependent roles of RIPK1 in cellular processes.
Part 1: RIPK1 Signaling and Experimental Overview
RIPK1 Signaling Pathways
TNFα binding to its receptor, TNFR1, initiates the formation of a membrane-bound signaling complex known as Complex I.[5] This complex, consisting of RIPK1, TRADD, TRAF2/5, and cIAPs, leads to the ubiquitination of RIPK1.[5] K63-linked ubiquitination of RIPK1 acts as a scaffold to recruit downstream kinases like TAK1 and IKK, ultimately leading to the activation of the NF-κB pathway and promoting cell survival and inflammation.[5][9]
Under conditions where components of Complex I are inhibited or deubiquitinated, RIPK1 can dissociate from the receptor to form a cytosolic death-inducing complex, known as Complex II.[5]
-
Complex IIa (Apoptosis): Comprised of RIPK1, TRADD, FADD, and pro-caspase-8, this complex facilitates the activation of caspase-8, leading to RIPK1-dependent apoptosis.[5][10]
-
Complex IIb/Necrosome (Necroptosis): In situations where caspase-8 is inhibited or absent, RIPK1 recruits RIPK3 via their respective RHIM domains.[11] This interaction leads to the phosphorylation and activation of both kinases, followed by the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein.[12][13] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and necroptotic cell death.[13][14]
GSK inhibitors are potent and selective small molecules that target the kinase domain of RIPK1, thereby preventing its autophosphorylation and the subsequent activation of downstream apoptosis and necroptosis.[12][15] Lentiviral shRNA, on the other hand, reduces the total cellular pool of RIPK1 protein, affecting both its scaffolding and kinase functions.
General Experimental Workflow
The workflow combines molecular biology techniques for virus production with cell-based assays to assess the functional consequences of RIPK1 inhibition. The process involves designing and producing shRNA-expressing lentivirus, transducing target cells, validating protein knockdown, treating cells with a specific GSK inhibitor, and finally, performing downstream functional analyses.
Part 2: Detailed Experimental Protocols
Protocol 1: Lentivirus Production for shRNA Expression
This protocol describes the production of lentiviral particles in HEK293T cells using a 2nd or 3rd generation packaging system.[16][17][18]
Materials:
-
HEK293T cells (low passage, <15)[17]
-
DMEM with 10% FBS (without antibiotics)
-
shRNA transfer plasmid (e.g., pLKO.1-puro backbone) targeting RIPK1
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
0.45 µm syringe filter
-
10 cm tissue culture dishes
Procedure:
-
Cell Seeding: 24 hours before transfection, seed 5-8 x 10^6 HEK293T cells in a 10 cm dish so they reach 70-80% confluency at the time of transfection.[19]
-
Plasmid DNA Preparation: Prepare a DNA mixture in a sterile microfuge tube containing:
-
10 µg of shRNA transfer plasmid
-
7.5 µg of packaging plasmid (psPAX2)
-
2.5 µg of envelope plasmid (pMD2.G)
-
-
Transfection:
-
Media Change: Carefully aspirate the transfection medium and replace it with 10 mL of fresh, complete DMEM.
-
Virus Harvest:
-
First Harvest (48h post-transfection): Collect the cell culture supernatant, which contains the viral particles, into a sterile 50 mL conical tube. Store at 4°C. Add 10 mL of fresh media to the plate.[18][19]
-
Second Harvest (72h post-transfection): Collect the supernatant again and pool it with the first harvest.[18][19]
-
-
Virus Processing:
-
Centrifuge the pooled supernatant at 2,000 x g for 5-10 minutes at 4°C to pellet any detached cells.[17]
-
Filter the supernatant through a 0.45 µm syringe filter to remove remaining debris.[16][18]
-
For long-term storage, aliquot the virus into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.[19]
-
Protocol 2: Lentiviral Transduction and Selection
This protocol is for transducing target cells with the harvested lentivirus to create a stable knockdown cell line.
Materials:
-
Target cells (e.g., HT-29, L929, U937)
-
Harvested lentiviral particles
-
Hexadimethrine bromide (Polybrene)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transduction, seed 2 x 10^5 target cells per well in a 6-well plate.
-
Transduction:
-
On the day of transduction, remove the culture medium.
-
Add 1-2 mL of fresh medium containing Polybrene at a final concentration of 4-8 µg/mL.[16][20]
-
Add the lentiviral supernatant to the cells. It is recommended to test a range of virus volumes (or Multiplicity of Infection, MOI) to determine the optimal amount for high transduction efficiency with minimal toxicity.[21]
-
Gently swirl the plate and incubate for 18-24 hours.[21]
-
-
Media Change: After incubation, remove the virus-containing medium and replace it with fresh complete medium.
-
Selection:
-
48 hours post-transduction, begin selection by adding fresh medium containing puromycin. The optimal concentration (typically 2-10 µg/mL) must be determined empirically for each cell line with a puromycin kill curve.[21]
-
Replace the puromycin-containing medium every 3-4 days.[21]
-
Continue selection until non-transduced control cells are completely eliminated (usually 5-10 days).
-
-
Expansion: Expand the surviving puromycin-resistant cells to generate a stable RIPK1 knockdown cell pool.
Protocol 3: Validation of RIPK1 Knockdown by Western Blot
This protocol confirms the reduction of RIPK1 protein levels in the transduced cells.[14]
Materials:
-
Stable RIPK1 knockdown and control (non-target shRNA) cell lines
-
Ice-cold PBS and RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-RIPK1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells with ice-cold RIPA buffer, incubate on ice for 20-30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.[14]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[14]
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-RIPK1 antibody overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash again and apply the chemiluminescent substrate.[14]
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensity using densitometry to determine the percentage of RIPK1 knockdown.[22]
-
Protocol 4: GSK Inhibitor Treatment and Cell Viability Assay
This protocol assesses the effect of a GSK RIPK1 inhibitor on cell viability, often in combination with a necroptosis-inducing stimulus.
Materials:
-
RIPK1 knockdown and control cells
-
GSK RIPK1 inhibitor (e.g., GSK'963, GSK2982772)
-
TNFα and a pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[2]
-
Inhibitor Pre-treatment: Pre-treat cells for 1-2 hours with a range of concentrations of the GSK inhibitor.
-
Induction of Necroptosis: Add TNFα (e.g., 20-100 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20-50 µM) to induce necroptosis.[23][24] Include appropriate controls (vehicle, TNFα alone, inhibitor alone).
-
Incubation: Incubate the plate for the desired time period (e.g., 12-24 hours).
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.[2]
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).[2]
-
Mix on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the signal.[2]
-
Measure luminescence using a plate reader.[2] Cell viability is proportional to the luminescent signal.
-
Part 3: Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: Efficacy of Lentiviral shRNA Knockdown of RIPK1
| shRNA Construct | Target Sequence (Human RIPK1) | Knockdown Efficiency (%) | Cell Line |
|---|---|---|---|
| shRIPK1-A | 5'-GCACTTGGAATAGAGCGTATT-3' | 85 ± 5 | HT-29 |
| shRIPK1-B | 5'-CCAGGAACAGATATTGAGCAA-3' | 78 ± 7 | HT-29 |
| Non-Target Ctrl | N/A | < 5 | HT-29 |
Table 2: Potency of Select GSK RIPK1 Kinase Inhibitors
| Inhibitor | Target(s) | IC50 (nM) - Biochemical | IC50 (nM) - Cellular Necroptosis | Reference |
|---|---|---|---|---|
| GSK'963 | RIPK1 | 1.0 - 4.0 | 1.0 - 4.0 (human/murine cells) | [23] |
| GSK2982772 | RIPK1 | 1.0 | 6.2 (TNF-induced necroptosis) | [12] |
| Necrostatin-1 (Nec-1) | RIPK1 | ~200 | 494 (Jurkat cells) | [12] |
| GSK'872 | RIPK3 | N/A | 65 (human cells) |[24] |
Table 3: Representative Data on the Combined Effect of RIPK1 Knockdown and GSK'963 on TNFα/zVAD-induced Necroptosis
| Cell Line | Treatment Group | RIPK1 Expression (%) | GSK'963 Conc. (nM) | Cell Viability (% of Untreated Control) |
|---|---|---|---|---|
| Control shRNA | Vehicle | 100 | 0 | 100 ± 4 |
| Control shRNA | TNFα + zVAD | 100 | 0 | 22 ± 6 |
| Control shRNA | TNFα + zVAD | 100 | 10 | 95 ± 5 |
| shRIPK1 | Vehicle | 15 | 0 | 98 ± 3 |
| shRIPK1 | TNFα + zVAD | 15 | 0 | 89 ± 7 |
| shRIPK1 | TNFα + zVAD | 15 | 10 | 93 ± 4 |
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 10. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A unique death pathway keeps RIPK1 D325A mutant mice in check at embryonic day 10.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Lentivirus production and transduction [bio-protocol.org]
- 17. addgene.org [addgene.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]
- 20. protocols.io [protocols.io]
- 21. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 22. Knockdown of RIPK1 Markedly Exacerbates Murine Immune-Mediated Liver Injury Through Massive Apoptosis of Hepatocytes, Independent of Necroptosis and Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. RIPK1 and RIPK3 regulate TNFα-induced β-cell death in concert with caspase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Co-immunoprecipitation Using an Immobilized GSK Compound for Target and Interactor Pull-Down
Audience: Researchers, scientists, and drug development professionals.
Introduction: Co-immunoprecipitation (Co-IP) is a powerful technique for studying protein-protein interactions within their native cellular context. Traditionally, Co-IP utilizes an antibody to capture a specific "bait" protein, thereby isolating it along with its interacting "prey" partners. An innovative adaptation of this method, particularly relevant for drug development, is the use of a small-molecule inhibitor as the bait. This approach, often called a pull-down assay, allows researchers to identify the direct protein targets of a compound and map the protein complexes associated with that target.
This application note provides a detailed protocol for performing a Co-IP assay using a GSK (GlaxoSmithKline) compound as the bait to pull down its target protein, Glycogen Synthase Kinase 3β (GSK-3β), and its associated protein complex from a cell lysate. GSK-3β is a serine/threonine kinase involved in numerous signaling pathways, and its dysregulation is linked to various diseases.[1] This protocol covers the immobilization of the small molecule, cell lysate preparation, affinity purification of the protein complex, and downstream analysis by Western blot and mass spectrometry.
Principle of Small-Molecule Co-Immunoprecipitation
In this assay, a GSK compound with a reactive functional group is covalently immobilized onto agarose (B213101) beads. When a cell lysate is incubated with these compound-conjugated beads, the compound acts as a high-affinity ligand, capturing its direct protein target (GSK-3β). Critically, because the pull-down is performed under non-denaturing conditions, the physiological interactions between the target protein and its binding partners are preserved.[2] This allows the entire protein complex to be isolated from the lysate. Subsequent washing steps remove non-specifically bound proteins, and the entire complex is then eluted for analysis.
Application Data
Successful identification of protein interactors begins with a potent and specific bait compound. The data below represents typical characterization data for a selective GSK-3β inhibitor and illustrative mass spectrometry results from a pull-down experiment.
Table 1: Quantitative Data for a Representative GSK-3β Inhibitor This table summarizes the inhibitory activity and binding affinity of a hypothetical GSK compound used as the bait in the pull-down assay.
| Parameter | Value | Method |
| IC₅₀ | 15 µM | In vitro Kinase Assay |
| Binding Affinity (K_d) | 500 nM | Isothermal Titration Calorimetry (ITC) |
| Cellular Target Engagement (EC₅₀) | 1.5 µM | Cellular Thermal Shift Assay (CETSA) |
Table 2: Illustrative Mass Spectrometry Results for GSK-3β Pull-Down Following elution, samples are analyzed by mass spectrometry to identify co-purified proteins.[3] Data is typically filtered against a negative control (e.g., beads without compound) to identify specific interactors.[4] The table shows potential interactors of GSK-3β identified in the pull-down.
| Protein ID (UniProt) | Gene Name | Protein Name | Spectral Counts (GSK-Compound) | Spectral Counts (Control) | Putative Role in Complex |
| P49841 | GSK3B | Glycogen synthase kinase-3 beta | 152 | 2 | Bait Protein |
| P35520 | CTNNB1 | Catenin beta-1 | 88 | 1 | Substrate (Wnt Pathway) |
| Q13547 | AXIN1 | Axin-1 | 65 | 0 | Scaffolding Protein |
| P49757 | APC | Adenomatous polyposis coli protein | 41 | 1 | Scaffolding Protein |
| P10809 | MAPT | Microtubule-associated protein tau | 35 | 0 | Substrate (Neuronal) |
| O15116 | FRAT1 | GSK-3 binding protein FRAT1 | 29 | 0 | Regulatory Subunit |
Experimental Workflow
The overall experimental process is divided into three main stages: preparation of the affinity matrix, incubation and purification of the protein complex, and downstream analysis. A detailed workflow ensures reproducibility and minimizes non-specific binding.
Detailed Experimental Protocols
Protocol 1: Preparation of GSK Compound-Affinity Resin
This protocol describes the covalent coupling of a small molecule containing a primary amine to NHS-activated agarose beads. The chemistry may need to be adapted based on the functional groups available on the specific GSK compound.
Materials:
-
NHS-Activated Sepharose 4 Fast Flow beads
-
GSK Compound with a primary amine (e.g., 10 mM in anhydrous DMSO)
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: 1 M NaCl
-
DMSO (anhydrous)
Procedure:
-
Bead Preparation: Transfer 1 mL of bead slurry (50% suspension) to a 2 mL tube. Centrifuge at 500 x g for 1 minute and discard the supernatant.
-
Washing: Wash the beads three times with 1 mL of ice-cold 1 mM HCl.
-
Compound Coupling: Immediately add the GSK compound solution to the beads (e.g., 200 µL of 10 mM compound stock in 800 µL of Coupling Buffer).
-
Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
Blocking: Pellet the beads by centrifugation (500 x g, 1 min). Discard the supernatant. Add 1 mL of Blocking Buffer and incubate for 2 hours at room temperature to block any unreacted NHS esters.
-
Final Washes: Wash the beads three times with 1 mL of Coupling Buffer (pH 8.3) followed by three washes with 1 mL of a neutral pH buffer (e.g., PBS).
-
Storage: Resuspend the beads in PBS with 0.02% sodium azide (B81097) to a 50% slurry and store at 4°C.
Protocol 2: Compound Pull-Down and Co-Immunoprecipitation
This protocol details the pull-down of GSK-3β and its interactors from a whole-cell lysate.
Materials:
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40.[5] Just before use, add protease and phosphatase inhibitor cocktails.
-
Prepared GSK Compound-Affinity Resin and Control Resin (beads blocked without compound).
-
Cell pellet (e.g., from a 15 cm dish of HEK293T or SH-SY5Y cells).
-
Wash Buffer: Co-IP Lysis Buffer with reduced detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5, or 2x Laemmli Sample Buffer for direct Western blot analysis.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for glycine (B1666218) elution).
Procedure:
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer. Incubate on ice for 20 minutes with occasional vortexing.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the clear supernatant to a new pre-chilled tube. Determine the protein concentration using a BCA assay.
-
Pre-clearing: Add 50 µL of control bead slurry to 1-2 mg of total protein lysate. Incubate for 1 hour at 4°C with gentle rotation to remove proteins that non-specifically bind to the agarose matrix.[6]
-
Affinity Purification: Pellet the pre-clearing beads (1,000 x g, 1 min) and transfer the supernatant to a new tube. Add 50 µL of the GSK Compound-Affinity Resin slurry.
-
Incubation: Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.
-
Washing: Pellet the beads (1,000 x g, 1 min) and discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer. Between each wash, gently resuspend the beads and rotate for 5 minutes at 4°C.[7]
-
Elution:
-
For Mass Spectrometry: Add 100 µL of Glycine-HCl Elution Buffer, incubate for 5 minutes at room temperature with gentle tapping. Centrifuge and collect the supernatant. Immediately neutralize the eluate with 10-15 µL of Neutralization Buffer.
-
For Western Blot: Add 50 µL of 2x Laemmli Sample Buffer directly to the beads. Boil at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Protocol 3: Downstream Analysis
Western Blot Analysis:
-
Load the eluted samples (from Protocol 2, step 7) onto an SDS-PAGE gel, along with a sample of the input lysate.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for GSK-3β (to confirm bait pull-down) and a known interactor like β-catenin (to confirm Co-IP).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
Mass Spectrometry Analysis:
-
The glycine-eluted and neutralized sample is processed for mass spectrometry. This typically involves an in-solution or in-gel trypsin digest.
-
The resulting peptides are analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
The acquired data is searched against a protein database (e.g., Swiss-Prot) to identify the proteins present in the sample.[4]
-
Identified proteins are filtered against the control pull-down results to generate a list of high-confidence, specific interactors. A higher number of spectral counts in the experimental sample compared to the control indicates a potential interaction.[8]
Signaling Pathway Context
GSK-3β is a key negative regulator in the canonical Wnt/β-catenin signaling pathway.[9] Understanding this context is crucial for interpreting the results of a Co-IP experiment. In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" with APC and Axin, where it phosphorylates β-catenin, targeting it for degradation.[10] A successful pull-down of GSK-3β should co-precipitate these core components.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 4. How to Analyze IP Mass Spectrometry Results? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ohsu.edu [ohsu.edu]
- 9. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GSK 625433 Solubility in DMSO
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with GSK 625433 in Dimethyl Sulfoxide (DMSO). Proper dissolution of this compound, a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: While specific quantitative solubility data can vary between batches and suppliers, this compound is generally considered to be soluble in DMSO.[1] Some suppliers suggest that it may dissolve in DMSO, indicating that achieving a clear solution at high concentrations might require specific techniques. For practical purposes, it is recommended to start with a small amount of the compound to test solubility at your desired concentration.
Q2: My this compound is not fully dissolving in DMSO, or it is precipitating out of solution. What are the common causes?
A2: Several factors can contribute to solubility issues with this compound in DMSO:
-
Moisture in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many organic compounds.[2][3]
-
Low-Quality DMSO: The purity of the DMSO can impact its effectiveness as a solvent.
-
Incorrect Temperature: The dissolution of some compounds can be influenced by temperature.
-
Supersaturation: Attempting to dissolve the compound above its solubility limit will lead to precipitation.
-
Compound Purity: Impurities in the this compound sample could affect its solubility.
Q3: How can I improve the dissolution of this compound in DMSO?
A3: To enhance the solubility of this compound in DMSO, consider the following techniques:
-
Use Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO from a sealed container to prepare your stock solution.[2]
-
Gentle Warming: Gently warming the solution to 37°C in a water bath can help increase the solubility of the compound. Avoid excessive heat, as it may degrade the compound.[2][3]
-
Sonication: Using a water bath sonicator can provide the necessary energy to break down powder aggregates and facilitate dissolution.[2][3]
-
Vortexing: Vigorous vortexing can aid in the dissolution process.
Q4: My this compound dissolved in DMSO, but precipitated when I diluted it in an aqueous buffer or cell culture medium. What should I do?
A4: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where it is less soluble.[4][5] To prevent this:
-
Perform Serial Dilutions in DMSO: Before diluting into your aqueous solution, perform intermediate serial dilutions of your concentrated DMSO stock in DMSO to lower the concentration gradually.[2]
-
Stepwise Dilution into Aqueous Solutions: Add the DMSO stock solution to the aqueous buffer or media in a stepwise manner, vortexing or mixing gently between each addition. This can help to avoid localized high concentrations of the compound that can lead to precipitation.[6]
-
Maintain a Low Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible, typically below 0.5%, to minimize both solubility issues and potential toxicity to cells.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Moisture in DMSO. | Use a fresh, sealed bottle of anhydrous DMSO. |
| Low-quality DMSO. | Use high-purity, molecular biology grade DMSO. | |
| Insufficient agitation. | Vortex vigorously for several minutes. If undissolved particles remain, sonicate the solution in a water bath for 10-15 minutes.[2] | |
| Temperature is too low. | Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[2] | |
| Solution is cloudy or contains visible particles after dissolution attempts. | Concentration exceeds solubility limit. | Prepare a more dilute stock solution. Determine the maximum soluble concentration by starting with a small amount of compound and gradually increasing it. |
| Precipitation occurs upon storage of the DMSO stock solution. | Solution was stored at an inappropriate temperature. | Store stock solutions at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.[3] |
| Instability of the compound in DMSO over time. | Prepare fresh stock solutions for your experiments whenever possible. If storing for an extended period, re-verify the clarity of the solution before use. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath at 37°C (optional)
-
-
Procedure:
-
Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution vigorously for 2-5 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles are still present, sonicate the vial in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
Once the solution is clear, it is ready for use or for aliquoting and storage.
-
For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Visualizations
Caption: Mechanism of HCV NS5B Polymerase Inhibition by this compound.
Caption: Experimental Workflow for Dissolving this compound in DMSO.
Caption: Troubleshooting Decision Tree for this compound Solubility Issues.
References
- 1. Mechanisms of Activity and Inhibition of the Hepatitis C Virus RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Off-Target Effects of GSK RIPK1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance regarding the off-target effects of GlaxoSmithKline's (GSK) Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of GSK's clinical RIPK1 inhibitor, GSK2982772?
A1: Extensive kinase selectivity profiling has demonstrated that GSK2982772 is a highly selective inhibitor of RIPK1. In a screen against 339 different kinases at a concentration of 10 µM, GSK2982772 showed no significant off-target activity.[1] This high degree of selectivity is a key characteristic of this clinical candidate.
Q2: Are there other GSK RIPK1 inhibitors with known off-target profiles that can be used as research tools?
A2: Yes, several tool compounds from GSK have well-defined off-target profiles. For instance, GSK2593074A is a potent dual inhibitor of both RIPK1 and RIPK3.[2][3][4][5] Additionally, older GSK inhibitors developed for Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), such as GSK2606414 and GSK2656157, were later identified as potent RIPK1 inhibitors with documented off-target activities against other kinases.[6][7][8]
Q3: My experimental results with a GSK RIPK1 inhibitor are unexpected. Could this be due to off-target effects?
A3: While GSK's clinical RIPK1 inhibitors like GSK2982772 are highly selective, it is crucial to consider the specific compound you are using. If you are using tool compounds like the older PERK inhibitors or the dual RIPK1/RIPK3 inhibitor, off-target effects are more likely to contribute to the observed phenotype. It is recommended to consult the provided quantitative data on off-target profiles and consider orthogonal approaches, such as using a structurally different RIPK1 inhibitor or genetic knockdown, to validate that the observed effect is on-target.
Q4: Where can I find information on the signaling pathways potentially affected by off-target interactions?
A4: This guide provides diagrams of key signaling pathways for both RIPK1 and some of the known off-targets of GSK's tool compounds. Understanding these pathways can help in designing experiments to deconvolve on-target versus off-target effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected cellular phenotype (e.g., altered cell morphology, unexpected changes in proliferation/viability) | The inhibitor may be hitting an off-target kinase with a distinct biological function. For example, if using GSK2656157, off-target inhibition of kinases like ROCK1 or LCK could influence the cytoskeleton and cell signaling. | 1. Validate with an alternative inhibitor: Use a highly selective RIPK1 inhibitor like GSK2982772 to see if the phenotype persists. 2. Consult off-target data: Review the quantitative kinase profiling data provided in this guide to identify potential off-target kinases. 3. Perform pathway analysis: Investigate if the observed phenotype aligns with the known functions of any identified off-target kinases. |
| Inconsistent results between different cell lines or experimental systems | The expression levels of the primary target (RIPK1) and potential off-target kinases can vary significantly between different cell types. | 1. Profile target and off-target expression: Use techniques like Western blotting or qPCR to determine the relative expression levels of RIPK1 and key off-target kinases in your experimental systems. 2. Use a target engagement assay: Employ a method like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is engaging RIPK1 in your specific cell line at the concentrations used. |
| Discrepancy between biochemical and cellular assay results | Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence an inhibitor's activity in a cellular context. | 1. Assess cell permeability: If not already known, determine the cell permeability of the inhibitor. 2. Optimize inhibitor concentration: Perform dose-response experiments in your cellular assay to determine the optimal concentration for on-target inhibition. 3. Use a live-cell target engagement assay: A NanoBRET assay can provide quantitative data on inhibitor binding to RIPK1 within living cells. |
Quantitative Data on Off-Target Effects
High Selectivity Profile of Clinical Candidates
The following table summarizes the high selectivity of GSK's clinical-stage RIPK1 inhibitors.
| Inhibitor | Assay Type | Number of Kinases Screened | Concentration | Off-Target Hits (>50% inhibition) |
| GSK2982772 | Kinase Panel Screen | 339 | 10 µM | 0 |
| GSK3145095 | P33 Radiolabeled Assay | 359 | 10 µM | 0 |
| GSK3145095 | KINOMEscan | 456 | 10 µM | 0 |
Off-Target Profiles of GSK Tool Compounds
These tables provide data on GSK compounds with known off-target activities that also inhibit RIPK1.
GSK2593074A (Dual RIPK1/RIPK3 Inhibitor)
| Target | Binding Affinity (Kd) | Cellular Necroptosis IC50 |
| RIPK1 | 12 nM | ~3 nM |
| RIPK3 | 130 nM | ~3 nM |
GSK2656157 (PERK/RIPK1 Inhibitor)
| Off-Target Kinase | IC50 (nM) |
| EIF2AK1 (HRI) | 460 |
| BRK | 905 |
| EIF2AK2 (PKR) | 905 |
| MEKK3 | 954 |
| Aurora B | 1259 |
| KHS | 1764 |
| LCK | 2344 |
| MLK2 | 2796 |
| ALK5 | 3020 |
| MLCK2 | 3039 |
| EIF2AK4(GCN2) | 3162 |
| c-MER | 3431 |
| PI3Kγ | 3802 |
| WNK3 | 5951 |
| LRRK2 | 6918 |
| ROCK1 | 7244 |
| MSK1 | 8985 |
| NEK1 | 9807 |
| AXL | 9808 |
| JAK2 | 24547 |
GSK2606414 (PERK/RIPK1 Inhibitor)
| Off-Target Kinase | IC50 (nM) |
| KIT | 154 |
Experimental Protocols
Biochemical Kinase Assays
1. ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
-
General Protocol:
-
Set up the kinase reaction including the kinase, substrate, ATP, and the test inhibitor in a multiwell plate.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete excess ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Cellular Target Engagement Assays
2. NanoBRET™ Target Engagement Assay
This assay measures compound binding to a target protein in living cells.
-
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
-
General Protocol:
-
Transfect cells with a vector expressing the NanoLuc®-fused target protein (e.g., RIPK1).
-
Plate the transfected cells in a multiwell plate.
-
Add the test inhibitor at various concentrations.
-
Add the specific NanoBRET™ tracer.
-
Add the Nano-Glo® substrate to initiate the luminescent reaction.
-
Measure the BRET signal using a plate reader equipped with appropriate filters.
-
3. Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.
-
Principle: The binding of a small molecule inhibitor can stabilize its target protein, increasing its resistance to thermal denaturation.
-
General Protocol:
-
Treat intact cells with the test inhibitor or vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using a detection method such as Western blotting or ELISA. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.
-
Signaling Pathway Diagrams
Caption: RIPK1 Signaling Pathway and Point of Inhibition.
Caption: Potential Off-Target Signaling Pathways for GSK2656157.
Caption: Troubleshooting Workflow for Unexpected Phenotypes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GSK2593074A | RIP kinase | TNF | TargetMol [targetmol.com]
- 3. [PDF] Identification of a novel class of RIP1/RIP3 dual inhibitors that impede cell death and inflammation in mouse abdominal aortic aneurysm models | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GSK 625433 cytotoxicity in long-term cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with GSK 625433, particularly concerning its potential cytotoxicity in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It is effective against both HCV genotypes 1a and 1b.[1] The compound binds to the palm region of the polymerase, inhibiting its function.[2]
Q2: Has cytotoxicity been observed with this compound?
Initial studies have reported no significant cytotoxicity with this compound in some contexts.[2] However, long-term exposure in specific cell lines might reveal subtle or delayed cytotoxic effects.
Q3: What is the recommended solvent and storage for this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain stability.
Q4: How stable is this compound in cell culture media?
The stability of this compound in cell culture media over extended periods has not been extensively published. It is recommended to freshly prepare media containing this compound for each media change, especially in long-term cultures, to ensure consistent compound concentration.
Troubleshooting Guide: Long-Term Cytotoxicity
Issue 1: Increased Cell Death Observed in this compound-Treated Cultures Over Time
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh media with this compound for every media change. Avoid repeated freeze-thaw cycles of the stock solution. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is below the toxic threshold for your specific cell line (typically <0.1%). Run a vehicle control (media with solvent only) to assess solvent toxicity. |
| Off-Target Effects | Reduce the concentration of this compound to the lowest effective dose. Investigate potential off-target effects by consulting literature on similar compounds or performing target validation experiments. |
| Cell Line Sensitivity | Test the cytotoxicity of this compound on a panel of different cell lines to determine if the observed effect is cell-type specific. |
| Accumulation of Toxic Metabolites | Increase the frequency of media changes to prevent the buildup of potentially toxic byproducts of compound metabolism by the cells. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cellular characteristics and drug sensitivity can change with prolonged culturing. |
| Inconsistent Seeding Density | Ensure a uniform cell seeding density across all wells and plates. Uneven cell distribution can lead to variability in results. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of cells, compound, and reagents. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations that can cause "edge effects," avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. |
| Reagent Variability | Use the same lot of reagents (e.g., media, serum, assay kits) for the duration of the experiment to minimize variability. |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assay Using a Real-Time Glo Assay
This protocol outlines a method for continuously monitoring cytotoxicity over several days.
-
Cell Seeding:
-
Harvest and count cells in their exponential growth phase.
-
Seed cells in a 96-well white, clear-bottom plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture media. Also, prepare a vehicle control (media with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old media from the cells and add the media containing the different concentrations of this compound or the vehicle control.
-
-
Real-Time Cytotoxicity Monitoring:
-
Add the Real-Time Glo™ Annexin V Apoptosis and Necrosis Reagent to the wells at the time of compound addition.
-
Measure luminescence (apoptosis) and fluorescence (necrosis) at regular intervals (e.g., every 2, 4, 8, 12, 24, 48, and 72 hours) using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence and fluorescence signals to the vehicle control at each time point.
-
Plot the data as a function of time and this compound concentration to determine the time- and dose-dependent cytotoxic effects.
-
Visualizations
Caption: Workflow for assessing long-term cytotoxicity.
Caption: Potential cytotoxic signaling pathway.
References
Technical Support Center: Optimizing GSK Inhibitor Concentration for Necroptosis Inhibition
Welcome to the technical support center for optimizing GSK inhibitor concentrations for the effective inhibition of necroptosis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for their experiments.
Frequently Asked Questions (FAQs)
Q1: Which GSK inhibitor should I use to inhibit necroptosis?
A1: The choice of GSK inhibitor depends on the specific target in the necroptosis pathway you wish to inhibit.
-
To inhibit RIPK3 , a key kinase in the necrosome, GSK'872 is a potent and selective inhibitor.[1][2][3][4] It directly binds to the kinase domain of RIPK3, preventing the phosphorylation of its substrate, MLKL, which is the executioner protein of necroptosis.[3][5]
-
To inhibit RIPK1 , another critical upstream kinase, GSK2606414 and GSK2656157 are potent inhibitors.[6][7][8] Originally developed as PERK inhibitors, they have been shown to directly inhibit RIPK1 kinase activity with high potency, thereby blocking necroptosis.[6][7][8]
Q2: What is the typical concentration range for GSK'872 to inhibit necroptosis?
A2: The optimal concentration of GSK'872 is cell-type dependent and should be determined empirically. However, a common starting range for in vitro experiments is 0.1 µM to 10 µM .[9] For many cell lines, such as HT-29, an EC50 of around 1.51 µM has been reported.[9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Why are my cells still dying after treatment with a GSK inhibitor?
A3: There are several potential reasons for continued cell death even after inhibitor treatment:
-
Activation of an alternative cell death pathway: When necroptosis is blocked, cells may switch to another form of cell death, most commonly apoptosis.[10] This is particularly relevant if the apoptotic machinery is intact in your cell model.
-
Suboptimal inhibitor concentration: The concentration of the inhibitor may be too low to effectively block the target kinase. A dose-response experiment is essential.
-
Incomplete inhibition of caspases: If you are using a pan-caspase inhibitor like z-VAD-FMK to induce necroptosis, its activity might be insufficient or the inhibitor may have degraded. This can lead to residual caspase activity and apoptosis.[10]
-
RIPK1-independent necroptosis: Some stimuli can induce necroptosis through RIPK3 activation without the involvement of RIPK1.[11] If you are using a RIPK1 inhibitor in such a scenario, it will not be effective.
Q4: How can I confirm that the cell death I am observing is indeed necroptosis?
A4: To confirm necroptosis, you should look for specific biochemical and morphological markers:
-
Biochemical markers: The most specific marker is the phosphorylation of MLKL (p-MLKL), the terminal effector of necroptosis.[12][13] You can detect this by Western blotting.[9][12] An increase in p-MLKL upon induction and its reduction with a specific inhibitor confirms necroptosis.
-
Cellular assays:
-
Lactate Dehydrogenase (LDH) release assay: Measures the release of LDH from cells with compromised plasma membranes, a hallmark of necrotic cell death.[12]
-
Propidium Iodide (PI) staining: PI is a fluorescent dye that can only enter cells with damaged membranes.[12] PI-positive cells can be quantified by flow cytometry or fluorescence microscopy.[12]
-
-
Morphological changes: Necroptotic cells typically exhibit swelling, organelle vacuolization, and plasma membrane rupture, which can be observed by microscopy.[14]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Necroptosis with GSK'872
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve with GSK'872 (e.g., 0.01 µM to 20 µM) to determine the IC50 for your specific cell line and necroptosis stimulus. |
| Inhibitor Insolubility | GSK'872 hydrochloride is soluble in DMSO.[1] Ensure you are using fresh, anhydrous DMSO to prepare a concentrated stock solution.[1] If insolubility persists, gentle warming or sonication can aid dissolution.[1] Always prepare fresh dilutions in culture medium for each experiment. |
| Degraded Inhibitor | Store the GSK'872 stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing aliquots.[1] |
| Ineffective Necroptosis Induction | Confirm that your necroptosis induction protocol is working robustly. Check the activity of your TNF-α, SMAC mimetic, and z-VAD-FMK. Titrate the concentration of each stimulus. |
| Cell Line Resistance | Some cell lines may be inherently resistant to necroptosis or the specific stimulus used. Consider using a different cell line known to be sensitive, such as HT-29 or L929 cells.[11][15] |
Problem 2: Increased Cell Death Observed at Higher Concentrations of GSK'872
| Possible Cause | Troubleshooting Step |
| Induction of Apoptosis | At concentrations approximately twice their EC50, some RIPK3 inhibitors, including GSK'872, can induce RIPK3-mediated apoptosis.[16] This involves the recruitment of RIPK1 and the activation of caspase-8.[16] |
| Off-Target Effects | Although GSK'872 is highly selective for RIPK3, very high concentrations may lead to off-target effects and general cytotoxicity.[1] |
| Experimental Confirmation | To confirm apoptosis, perform a caspase activity assay (e.g., for caspase-3/7) or a Western blot for cleaved PARP or cleaved caspase-3.[10] Co-treatment with a pan-caspase inhibitor should rescue this cell death. |
| Solution | Use the lowest effective concentration of GSK'872 that provides maximal necroptosis inhibition, as determined by your dose-response curve. |
Data Presentation
Table 1: Summary of GSK Inhibitors for Necroptosis
| Inhibitor | Target | Typical In Vitro Concentration Range | Key Considerations |
| GSK'872 | RIPK3 Kinase[1][2][3] | 0.1 - 10 µM[9] | Highly selective for RIPK3.[1] Higher concentrations may induce apoptosis.[16] |
| GSK2606414 | RIPK1 Kinase[6][7] | Varies, potent in nanomolar range for RIPK1 inhibition[6] | Also a PERK inhibitor; consider potential off-target effects on the UPR pathway.[6][8] |
| GSK2656157 | RIPK1 Kinase[6][7] | Varies, potent in nanomolar range for RIPK1 inhibition[6] | Also a PERK inhibitor; consider potential off-target effects on the UPR pathway.[6][8] |
Table 2: Example IC50/EC50 Values for GSK'872
| Cell Line | Assay | IC50 / EC50 | Reference |
| HT-29 | Necroptosis Assay | 1.51 µM (EC50) | [9] |
| 3T3-SA | Cell Viability | ~0.3 - 1 µM | [2] |
| Retinal Ganglion Cells (R28) | Cell Viability | Peaked at 40 µM | [14] |
Note: These values are illustrative and the optimal concentration should be determined for each specific experimental system.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of GSK'872 for Necroptosis Inhibition in HT-29 Cells
This protocol describes a dose-response experiment to find the effective concentration of GSK'872 to inhibit TNF-α-induced necroptosis.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
GSK'872 hydrochloride (stock solution in anhydrous DMSO)
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant or LCL161)
-
z-VAD-FMK (pan-caspase inhibitor)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® or LDH release assay kit)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.[9][12]
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of GSK'872 in culture medium to achieve final concentrations ranging from 0.01 to 20 µM.[9] Include a vehicle control (DMSO) at the same final concentration as the highest GSK'872 dilution.
-
Aspirate the old medium from the cells and add 100 µL of the medium containing the different concentrations of GSK'872 or vehicle control.
-
Incubate for 1-2 hours.[9]
-
-
Necroptosis Induction:
-
Prepare a 2X induction cocktail in culture medium containing TNF-α (final concentration ~20-40 ng/mL), a SMAC mimetic (final concentration ~100 nM), and z-VAD-FMK (final concentration ~20 µM).[9][11][17]
-
Add 100 µL of the 2X induction cocktail to each well.
-
Include control wells: cells only, cells + vehicle + induction cocktail, and cells + GSK'872 without induction cocktail (to test for inhibitor toxicity).
-
-
Incubation: Incubate the plate for 24-48 hours. The optimal time should be determined empirically.[9][11]
-
Assessment of Cell Viability: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the log of the GSK'872 concentration and fit a dose-response curve to determine the EC50.
Protocol 2: Western Blot Analysis of MLKL Phosphorylation
This protocol details the detection of phosphorylated MLKL (p-MLKL) to confirm the inhibition of the necroptosis pathway by GSK'872.
Materials:
-
Cell lysates from the experiment in Protocol 1 (or a scaled-up version in larger culture dishes)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL, anti-total-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[9][12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[12] An increase in the p-MLKL signal in the induced group and a dose-dependent decrease with GSK'872 treatment confirms its inhibitory effect.
Visualizations
Caption: Necroptosis signaling pathway and the point of inhibition by GSK'872.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157. | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jitc.bmj.com [jitc.bmj.com]
Inconsistent results with GSK RIPK1 inhibitors in vitro
Welcome to the technical support center for GSK's portfolio of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of these compounds in in vitro experiments and to troubleshoot inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used GSK RIPK1 inhibitors in research?
A1: Several GSK RIPK1 inhibitors are frequently cited in scientific literature. These include GSK2982772, a clinical candidate, and preclinical tool compounds such as GSK'963 and GSK'547. Each possesses distinct potency and selectivity profiles.
Q2: What is the primary mechanism of action for GSK RIPK1 inhibitors?
A2: GSK's RIPK1 inhibitors are typically ATP-competitive, binding to the kinase domain of RIPK1.[1] This action prevents the autophosphorylation of RIPK1, a critical step for the recruitment and activation of downstream signaling proteins like RIPK3 and MLKL, which ultimately execute necroptotic cell death.[2]
Q3: Why am I observing cytotoxicity at high concentrations of a GSK RIPK1 inhibitor, even in cell lines where it should be protective?
A3: This can be a common issue with kinase inhibitors. High concentrations may lead to off-target effects, where the inhibitor affects other kinases or cellular proteins essential for cell survival. Additionally, while the kinase activity of RIPK1 is central to necroptosis, it also has kinase-independent scaffolding functions that can promote cell survival through pathways like NF-κB. Excessively high inhibitor concentrations could potentially interfere with these scaffolding functions, leading to apoptosis.[3]
Q4: Can inhibition of necroptosis by a GSK RIPK1 inhibitor lead to other forms of cell death?
A4: Yes, this is a critical consideration. The cellular signaling pathways for apoptosis and necroptosis are interconnected. When the necroptotic pathway is blocked by a RIPK1 inhibitor, cells may be shunted towards an alternative death pathway, most commonly apoptosis, especially if caspase-8 is active.[2]
Q5: Are there differences in potency of GSK RIPK1 inhibitors between human and murine cells?
A5: Yes, species-specific differences in potency have been observed for some RIPK1 inhibitors. For instance, GSK'481 is significantly less potent against non-primate RIPK1 compared to human and cynomolgus monkey RIPK1.[4] It is crucial to select an inhibitor with known potency for the species of your experimental model.
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Potential Cause 1: Inconsistent Necroptosis Induction. The stimulus used to induce necroptosis is critical. A common method involves a combination of a cytokine (like TNFα), a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (like z-VAD-FMK).[2] The concentration and timing of each component must be carefully optimized for your specific cell line.
-
Potential Cause 2: Cell Line Integrity. Many cancer cell lines can exhibit epigenetic silencing of key necroptosis machinery components, such as RIPK3, particularly after prolonged in vitro passaging.[5] This can lead to resistance to necroptosis induction. It is advisable to periodically verify the expression of RIPK1, RIPK3, and MLKL in your cell line.
-
Potential Cause 3: Assay Interference. The inhibitor itself may interfere with the viability assay reagents. For example, in luciferase-based assays like CellTiter-Glo®, the compound could directly inhibit the luciferase enzyme. A cell-free control experiment can test for this possibility.[3]
Issue 2: The RIPK1 inhibitor is not preventing cell death.
-
Potential Cause 1: Activation of an Alternative Cell Death Pathway. As mentioned in the FAQs, inhibiting necroptosis can redirect the cell towards apoptosis. To investigate this, you can perform a caspase activity assay (e.g., for caspase-3/7) or a western blot for cleaved PARP or cleaved caspase-3, which are hallmarks of apoptosis.[2]
-
Potential Cause 2: Suboptimal Inhibitor Concentration. The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. If your assay conditions use a high ATP concentration, the apparent potency of the inhibitor may be lower, requiring a higher concentration for effective inhibition.[6]
-
Potential Cause 3: Compound Integrity. Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Issue 3: Inconsistent results in downstream signaling analysis (e.g., Western Blot for p-MLKL).
-
Potential Cause 1: Timing of Analysis. The phosphorylation of RIPK1, RIPK3, and MLKL are transient events. It is essential to perform a time-course experiment to determine the optimal time point for detecting the peak phosphorylation of these proteins after necroptosis induction.
-
Potential Cause 2: Antibody Specificity and Quality. The quality of antibodies used for western blotting is paramount. Ensure your antibodies are validated for the specific application and species.
-
Potential Cause 3: Insufficient Necrosome Formation. The formation of the necrosome complex (containing RIPK1, RIPK3, and MLKL) is a prerequisite for downstream signaling. If the induction stimulus is not potent enough or if key components are missing in the cell line, you may not see robust downstream signaling.[7]
Quantitative Data Summary
Table 1: In Vitro Potency of Selected GSK RIPK1 Inhibitors
| Compound | Target | Assay Format | IC50 (nM) | Reference |
| GSK2982772 | Human RIPK1 | ADP-Glo | 16 | [8] |
| GSK2982772 | Monkey RIPK1 | ADP-Glo | 20 | [8] |
| GSK'963 | Human RIPK1 | FP binding assay | 29 | [9] |
| GSK'481 | Human RIPK1 | FP assay | 10 | [10] |
| GSK3145095 | Human RIPK1 | ADP-Glo | 6.3 | [11] |
Experimental Protocols
Protocol 1: Cellular Necroptosis Assay
This assay measures the ability of a RIPK1 inhibitor to protect cells from TNF-α-induced necroptosis.
-
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS
-
Human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
GSK RIPK1 inhibitor at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom assay plates
-
-
Procedure:
-
Seed HT-29 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the GSK RIPK1 inhibitor for 1 hour.
-
Induce necroptosis by adding a cocktail of TNF-α, a SMAC mimetic, and z-VAD-fmk. The optimal concentrations of these reagents should be predetermined for your specific cell line.
-
Incubate for 16-24 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Calculate the EC50 value of the inhibitor.
-
Protocol 2: Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol detects the activated form of MLKL, a specific downstream marker of necrosome formation.
-
Materials:
-
Cell line capable of undergoing necroptosis (e.g., HT-29)
-
Necroptosis induction reagents (as in Protocol 1)
-
GSK RIPK1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against p-MLKL
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Pre-treat with the GSK RIPK1 inhibitor for 1 hour.
-
Induce necroptosis for the predetermined optimal time (e.g., 4-8 hours).
-
Lyse the cells on ice and collect the protein lysate.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-MLKL overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Visualizations
Caption: RIPK1 signaling pathway and points of intervention.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. benchchem.com [benchchem.com]
- 7. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
Technical Support Center: GSK Inhibitor Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycogen (B147801) Synthase Kinase 3 (GSK-3) inhibitors in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: My GSK inhibitor has poor solubility. How can I prepare a stable formulation for in vivo administration?
A: Poor aqueous solubility is a common challenge with many small molecule inhibitors.[1][2] Here is a step-by-step guide to improve solubility for administration:
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for initial dissolution.[3]
-
Co-solvents and Surfactants: For in vivo use, a multi-component vehicle is often necessary to maintain solubility and reduce toxicity upon injection. Common formulations include:
-
Protocol for Formulation:
-
Dissolve the GSK inhibitor in a minimal amount of fresh, anhydrous DMSO. Sonication or gentle warming (e.g., to 60°C) can aid dissolution.[3]
-
Add a co-solvent like PEG300 and mix thoroughly.
-
Incorporate a surfactant such as Tween 80 to improve stability in the final aqueous solution.
-
Finally, add saline or phosphate-buffered saline (PBS) to reach the desired final concentration. It is crucial to add the aqueous component slowly while vortexing to prevent precipitation.
-
-
Final DMSO Concentration: The final concentration of DMSO in the formulation should be kept low (typically <10%) to avoid toxicity in the animal model.[4]
Q2: What is the most appropriate route of administration for my GSK inhibitor in a mouse model?
A: The choice of administration route depends on the inhibitor's properties, the target tissue, and the desired pharmacokinetic profile.[5]
-
Intraperitoneal (i.p.) Injection: This is a common route for preclinical studies, offering good systemic exposure. Many GSK inhibitors like AR-A014418 and TDZD-8 have been shown to be effective when administered via i.p. injection.[6][7]
-
Oral Gavage (p.o.): This route is preferred for studies requiring chronic dosing and to assess oral bioavailability.[8] Some inhibitors have been specifically designed for oral delivery.[8]
-
Intravenous (i.v.) Injection: Provides immediate and complete bioavailability, which is useful for pharmacokinetic studies, but may have a shorter half-life.[9]
-
Subcutaneous (s.c.) Injection: Can provide a slower release and more sustained exposure compared to i.p. or i.v. routes.
-
Intranasal Administration: This route is being explored for central nervous system (CNS) disorders to potentially bypass the blood-brain barrier.[10]
Q3: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animals after inhibitor administration. What could be the cause and how can I mitigate it?
A: Toxicity can arise from the inhibitor itself, the vehicle, or the administration procedure.
-
Vehicle Toxicity: High concentrations of DMSO can cause local irritation and systemic toxicity. Ensure the final DMSO concentration is as low as possible.
-
Off-Target Effects: Many GSK inhibitors, especially ATP-competitive ones, can inhibit other kinases, leading to off-target effects.[1][11][12] Using a highly selective inhibitor or a lower dose may help.
-
Over-inhibition of GSK-3: Complete inhibition of GSK-3 can disrupt essential cellular processes and lead to adverse effects.[1][13] It is often desirable to achieve moderate, rather than complete, inhibition.
-
Troubleshooting Steps:
-
Run a vehicle-only control group to assess the toxicity of the formulation.
-
Perform a dose-response study to find the minimum effective dose with the lowest toxicity.
-
Consider using a more selective GSK inhibitor if off-target effects are suspected.
-
Monitor animal health closely (body weight, behavior, food/water intake).
-
Efficacy and Pharmacodynamics
Q4: How can I confirm that my GSK inhibitor is reaching the target tissue and inhibiting GSK-3 in vivo?
A: Confirming target engagement is crucial for interpreting efficacy studies.
-
Pharmacokinetic (PK) Studies: Measure the concentration of the inhibitor in plasma and the target tissue (e.g., brain, tumor) at different time points after administration.[6][14] This helps determine bioavailability and whether therapeutic concentrations are achieved.
-
Pharmacodynamic (PD) Biomarkers: Assess the phosphorylation status of direct GSK-3 substrates in the target tissue.
-
p-GSK-3β (Ser9) / p-GSK-3α (Ser21): Inhibition of upstream kinases like Akt leads to decreased phosphorylation at these sites, indicating activation of GSK-3. Conversely, some feedback loops might be affected. Direct inhibition of GSK-3 activity itself is better measured by downstream targets.
-
β-catenin: GSK-3 inhibition prevents the degradation of β-catenin, leading to its accumulation.[15][16] This can be measured by Western blot or immunohistochemistry.
-
p-Tau: In models of neurodegenerative diseases, a reduction in the phosphorylation of tau at specific sites (e.g., AT8, PHF-1) is a key indicator of GSK-3 inhibition.[17][18]
-
p-Glycogen Synthase: A decrease in the phosphorylation of glycogen synthase indicates GSK-3 inhibition in metabolic studies.[14]
-
Q5: My GSK inhibitor is effective in vitro but shows no efficacy in my animal model. What are the potential reasons?
A: The discrepancy between in vitro and in vivo results is a common challenge in drug development.
-
Poor Pharmacokinetics: The inhibitor may have low bioavailability, rapid metabolism, or poor penetration into the target tissue (e.g., the blood-brain barrier).[1] A PK study is essential to diagnose this issue.
-
Insufficient Target Engagement: The dose administered may not be high enough to achieve sufficient inhibition of GSK-3 in the target tissue. Dose-escalation studies guided by PD biomarkers are recommended.
-
Model-Specific Differences: The role of GSK-3 may be different in the complex in vivo environment compared to a simplified in vitro system. The chosen animal model may not accurately recapitulate the human disease pathology.
-
Inhibitor Instability: The compound may be unstable in the formulation or degrade rapidly in vivo.
Data and Protocols
Quantitative Data Summary
Table 1: In Vivo Efficacy of Selected GSK Inhibitors in Animal Models
| Inhibitor | Animal Model | Disease/Condition | Dose | Route | Key Finding |
| Tideglusib | Transgenic Mice (APP/PS1) | Alzheimer's Disease | Not specified | Not specified | Reduced amyloid-beta, tau phosphorylation, and reversed spatial memory deficits.[17] |
| AR-A014418 | Mice | Amphetamine-induced hyperactivity | 10-30 mg/kg | i.p. | Dose-dependently reduced hyperactivity.[6][7] |
| SB-216763 | Mice | Amphetamine-induced hyperactivity | 2.5-10 mg/kg | i.p. | Dose-dependently reduced hyperactivity.[7] |
| 9ING41 | SCID Mice | Ovarian Cancer Xenograft | Not specified | Not specified | Suppressed tumor growth.[14] |
| L803-mts | Mice | Depression Model (FST) | Not specified | Not specified | Produced anti-depressive like results.[19] |
Table 2: In Vitro Potency of Selected GSK Inhibitors
| Inhibitor | IC50 (GSK-3β) | Selectivity Notes |
| BIO | 5 nM (GSK-3α/β) | >16-fold selective over CDK5.[2] |
| Compound 14 | 4 nM | Highly potent and selective against hERG.[6] |
| AR-A014418 | 104 nM | ATP-competitive.[6] |
| Manzamine A | 10 µM | Also inhibits CDK5 (IC50 = 1.5 µM).[1] |
| GSK3-IN-3 | 3.01 µM | Non-ATP and non-substrate competitive.[3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of GSK-3 Activity Markers
-
Tissue Collection: Euthanize the animal at the desired time point after inhibitor administration. Rapidly dissect the target tissue (e.g., hippocampus, tumor) and snap-freeze in liquid nitrogen.
-
Protein Extraction: Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-β-catenin, anti-p-GS(Ser641), anti-total GS, anti-GAPDH).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the bands and normalize the protein of interest to a loading control (e.g., GAPDH).
Visualizations
Caption: Troubleshooting logic for in vivo GSK inhibitor experiments.
Caption: Impact of GSK-3 inhibition on the canonical Wnt pathway.
References
- 1. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GSK-3β inhibitor 13 | Pim | 2227316-74-5 | Invivochem [invivochem.com]
- 5. downstate.edu [downstate.edu]
- 6. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 12. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 14. Glycogen synthase kinase 3 beta inhibitors induce apoptosis in ovarian cancer cells and inhibit in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GSK3: A potential target and pending issues for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Glycogen Synthase Kinase 3 beta (GSK3β) Suppresses the Progression of Esophageal Squamous Cell Carcinoma by Modifying STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK625433 & HCV NS5B Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with GSK625433, specifically regarding observations of low potency in enzymatic assays targeting the Hepatitis C Virus (HCV) NS5B polymerase.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency for GSK625433 in our HCV NS5B enzymatic assay. What are the potential reasons for this?
A1: Several factors can contribute to lower than expected potency of GSK625433 in an in vitro enzymatic assay. These can be broadly categorized into three areas: the specifics of the assay conditions, the properties of the enzyme and inhibitor, and potential experimental errors. It is crucial to systematically evaluate each of these possibilities.
Q2: How does the HCV genotype and subtype affect the potency of GSK625433?
A2: GSK625433 is a highly potent and selective inhibitor of genotype 1 HCV polymerases.[1] However, its potency can vary significantly between different genotypes and even subtypes. For instance, GSK625433 shows good potency against genotype 1, reduced potency against genotypes 3a and 4a, and is inactive against genotypes 2a and 3b.[1] Furthermore, subtle differences in the binding site within the palm region of the NS5B polymerase between subtypes 1a and 1b can account for variations in potency.[1] Therefore, it is critical to use the correct genotype and subtype of NS5B that aligns with your experimental goals and to be aware of the expected potency for that specific variant.
Q3: What are the critical components of the enzymatic assay that can influence the IC50 value of GSK625433?
A3: The half-maximal inhibitory concentration (IC50) value is highly dependent on the specific assay conditions. Key factors for an HCV NS5B polymerase assay include:
-
Enzyme Construct: Whether a full-length or a C-terminally truncated (e.g., Δ21) NS5B enzyme is used can affect inhibitor binding and potency.
-
Template/Primer: The type of nucleic acid template and primer (e.g., homopolymeric such as poly(C)/oligo(G) or a heteropolymeric sequence like the 3' non-coding region of HCV) can influence enzyme kinetics and inhibitor efficacy.[1]
-
Nucleotide Concentration: The concentration of the labeled nucleotide triphosphate (e.g., [α-33P]GTP) and the other NTPs should be carefully optimized.[1]
-
Buffer Composition: The pH, ionic strength (KCl, NaCl), and the concentration of the divalent cation (MgCl2 or MnCl2) are critical for optimal enzyme activity and can impact inhibitor potency.[2]
-
DMSO Concentration: GSK625433 is likely dissolved in DMSO. High concentrations of DMSO can inhibit enzyme activity, so it's important to maintain a consistent and low final DMSO concentration across all assay wells.
Q4: GSK625433 is a non-nucleoside inhibitor (NNI). How does its mechanism of action differ from nucleoside inhibitors, and how might this affect our results?
A4: GSK625433 is an allosteric inhibitor that binds to the "palm" region of the NS5B polymerase, a site distinct from the active site where nucleotide incorporation occurs.[1] This is in contrast to nucleoside inhibitors which compete with natural nucleotides for the active site.[3] The allosteric binding of GSK625433 induces a conformational change in the enzyme that ultimately inhibits its function.[3] This mechanism means that its potency is not typically overcome by increasing the substrate (NTP) concentration. Low potency could be observed if mutations are present in or near the allosteric binding site, which can reduce the inhibitor's affinity for the enzyme.[1]
Troubleshooting Guide
If you are experiencing low potency with GSK625433, follow these troubleshooting steps:
Step 1: Verify Reagents and Assay Components
| Potential Issue | Recommended Action |
| Incorrect HCV Genotype/Subtype | Confirm the genotype and subtype of the NS5B enzyme being used. Cross-reference the expected potency of GSK625433 against this specific variant. |
| Enzyme Inactivity | Test the activity of your NS5B enzyme preparation using a control reaction without any inhibitor. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Sub-optimal Substrate Concentrations | Re-evaluate the concentrations of your template, primer, and NTPs. Ensure they are at or near the Km values for your specific enzyme and assay conditions to ensure sensitivity to inhibition. |
| Incorrect Buffer Conditions | Prepare fresh buffer and double-check the pH and concentrations of all components, especially MgCl2 or MnCl2. |
| Inhibitor Integrity | Confirm the concentration and purity of your GSK625433 stock solution. If possible, verify its identity and integrity using analytical methods. |
Step 2: Optimize Assay Protocol
| Potential Issue | Recommended Action |
| Inappropriate Incubation Times | Optimize the pre-incubation time of the enzyme with the inhibitor and the reaction time. |
| High DMSO Concentration | Perform a DMSO tolerance test to determine the maximum concentration your assay can tolerate without affecting enzyme activity. Ensure the final DMSO concentration is consistent across all wells. |
| Order of Reagent Addition | The order of addition of reagents can be critical. A common practice is to pre-incubate the enzyme with the inhibitor before initiating the reaction by adding the nucleotide mix and/or template/primer. |
Step 3: Data Analysis and Interpretation
| Potential Issue | Recommended Action |
| Inaccurate Curve Fitting | Ensure that your dose-response data is properly fitted to a suitable sigmoidal curve to accurately determine the IC50 value. |
| Presence of Resistance Mutations | If consistently observing low potency, consider sequencing the NS5B gene of your enzyme construct to check for known resistance mutations, such as M414T and I447F for GSK625433.[1] |
Quantitative Data Summary
The potency of GSK625433 is highly dependent on the HCV genotype. Below is a summary of reported activity for GSK625433 against various genotypes in enzymatic and replicon assays.
| HCV Genotype/Subtype | Assay Type | Reported Potency (IC50/EC50) | Reference |
| Genotype 1b | Enzymatic (Δ21 NS5B) | Good Potency (Specific value not stated) | [1] |
| Genotype 1 | Replicon | Highly Potent (Specific value not stated) | [1] |
| Genotype 2a | Enzymatic/Replicon | Inactive | [1] |
| Genotype 3a | Enzymatic/Replicon | Reduced Potency | [1] |
| Genotype 3b | Enzymatic/Replicon | Inactive | [1] |
| Genotype 4a | Enzymatic/Replicon | Reduced Potency | [1] |
Experimental Protocols
Standard HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay
This protocol is a generalized procedure based on common methodologies for assessing HCV NS5B polymerase inhibitors.
1. Reagents:
-
NS5B Enzyme: Purified recombinant HCV NS5B (full-length or C-terminally truncated, e.g., Δ21) of the desired genotype.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 30 mM NaCl, 0.01% IGEPAL-CA630.[4]
-
Template/Primer: 10 µg/ml poly(rA) template and 250 nM 5'-biotinylated oligo(rU)12 primer.[4]
-
Nucleotides: 1 µM UTP and 0.5 µCi of [3H]UTP.
-
Inhibitor: GSK625433 serially diluted in 100% DMSO.
-
Stop Solution: 100 mM EDTA.
-
Detection: Streptavidin-coated SPA beads.
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, template, and primer.
-
Add the desired concentration of GSK625433 (or DMSO for control wells) to the reaction mixture.
-
Add the NS5B enzyme (e.g., 2-10 nM final concentration) and pre-incubate for 20 minutes at room temperature.[4]
-
Initiate the reaction by adding the nucleotide mix (UTP and [3H]UTP).
-
Incubate the reaction for 90 minutes at room temperature.[4]
-
Stop the reaction by adding the stop solution.
-
Add streptavidin-coated SPA beads and incubate for a further 30 minutes to allow the biotinylated primer-template to bind.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
HCV Replication Cycle and the Role of NS5B
Caption: The HCV life cycle and the inhibitory action of GSK625433 on the NS5B polymerase.
Troubleshooting Workflow for Low Potency of GSK625433
Caption: A systematic workflow for troubleshooting low potency of GSK625433 in enzymatic assays.
References
- 1. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK Inhibitor Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of GSK inhibitors. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for GSK inhibitors?
A: Most GSK inhibitors are supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[1][2] Some manufacturers may recommend storage under desiccating conditions.[2] Once dissolved, stock solutions should also be stored at -20°C, and some can be stored at -80°C for extended periods.[3]
Q2: How should I prepare and store stock solutions of GSK inhibitors?
A: GSK inhibitors are typically dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[4][5] To prepare a stock solution, bring the powdered inhibitor to room temperature before opening the vial to prevent condensation.[4] Add the appropriate volume of DMSO to achieve the desired concentration. If the compound does not dissolve readily, gentle warming (e.g., to 37°C or up to 60°C for some compounds) and sonication in a water bath can aid dissolution.[4][6]
Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[3][6] Store these aliquots at -20°C or -80°C.
Q3: How long are GSK inhibitor stock solutions stable?
A: The stability of stock solutions varies depending on the specific inhibitor and storage conditions. For example, stock solutions of CHIR99021 in DMSO are reported to be stable for at least 6 months when stored at -20°C.[1][6] For other inhibitors, stock solutions stored at -80°C may be stable for up to 6 months, while at -20°C, they should be used within one month.[3] Always refer to the manufacturer's datasheet for specific stability information. Long-term storage of diluted solutions is generally not recommended.[6]
Q4: Are GSK inhibitors sensitive to light or moisture?
A: Some GSK inhibitors may be light-sensitive or hygroscopic.[7] It is good practice to protect them from light and store them in a dry environment.[7] Using fresh, anhydrous DMSO for preparing stock solutions is crucial as absorbed moisture can reduce the solubility of the inhibitor.[5]
Data Presentation: Storage and Stability of Common GSK Inhibitors
| Inhibitor | Form | Recommended Storage Temperature | Solvent | Stock Solution Stability | Source(s) |
| CHIR99021 | Powder | -20°C | DMSO | Stable for 6 months at -20°C | [1][2][6] |
| GSK3-IN-3 | Powder | -20°C | DMSO | Prepare fresh, long-term stability not specified | [4] |
| BIO (GSK-3 Inhibitor IX) | Powder | -20°C (3 years) | DMSO | Aliquot and store at -20°C to avoid freeze-thaw | [5] |
| GSK-3β Inhibitor 22 | Powder | -20°C | DMSO | 6 months at -80°C; 1 month at -20°C | [3] |
| SB216763 | Powder | -20°C | DMSO | Information not specified, general -20°C storage recommended | [8][9] |
Troubleshooting Guides
Issue 1: Inhibitor Precipitation in Aqueous Media
Problem: My GSK inhibitor, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium.
Cause: This is a common problem for hydrophobic compounds.[4] The drastic change in solvent properties from DMSO to the aqueous medium causes the inhibitor to "crash out" of the solution.[10]
Solutions:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your culture medium low, typically below 0.5%, to minimize both toxicity and precipitation.[4][10]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of the medium, first, create an intermediate dilution in a small volume of serum-containing medium. The serum proteins can help solubilize the inhibitor.[10] Then, add this intermediate dilution to the final culture volume.
-
Rapid Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing. This prevents localized high concentrations that are prone to precipitation.[4][10]
-
Warm the Medium: Using a pre-warmed medium (37°C) can sometimes improve the solubility of the compound.[4][10]
Issue 2: Inconsistent or Weaker Than Expected Experimental Results
Problem: I am not observing the expected downstream effects of GSK-3 inhibition (e.g., increased β-catenin levels), or the effect is weaker than anticipated.
Cause: This could be due to several factors, including inhibitor degradation, incorrect concentration, or issues with the experimental setup.
Solutions:
-
Prepare Fresh Solutions: If there is any doubt about the stability of your stock solution, prepare a fresh one from the powdered compound.[11]
-
Avoid Freeze-Thaw Cycles: Ensure you are using single-use aliquots of your stock solution to prevent degradation from repeated temperature changes.[11]
-
Verify Concentration: Double-check all calculations for dilutions to ensure the final concentration in your assay is correct.
-
Perform a Dose-Response Experiment: Determine the optimal concentration of the inhibitor for your specific cell line and assay, as sensitivity can vary.[12]
-
Confirm Inhibitor Activity: If problems persist, it may be necessary to validate the activity of your inhibitor stock using an in vitro kinase assay.
Experimental Protocols
Protocol 1: Assessing GSK-3β Inhibition in a Cell-Based Assay (Western Blot for β-catenin)
This protocol describes how to determine the effectiveness of a GSK-3 inhibitor by measuring the accumulation of β-catenin, a downstream target that is degraded when GSK-3 is active.[13]
Materials:
-
Cell line of interest (e.g., CHO-K1, SH-SY5Y)
-
Cell culture medium and supplements
-
GSK inhibitor stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-β-catenin, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Treatment: The next day, treat the cells with various concentrations of the GSK inhibitor. Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration. Incubate for a predetermined time (e.g., 16-24 hours).[12]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against β-catenin and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control. An increase in β-catenin levels with increasing inhibitor concentration indicates successful GSK-3 inhibition.
Visualizations
References
- 1. agscientific.com [agscientific.com]
- 2. CHIR99021, GSK3 inhibitor (CAS 252917-06-9) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. InSolution™ GSK-3 Inhibitor IX - CAS 667463-62-9 - Calbiochem | 361552 [merckmillipore.com]
- 8. GSK-3beta inhibitors reduce protein degradation in muscles from septic rats and in dexamethasone-treated myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sustained release of a highly specific GSK3β inhibitor SB216763 in the PCL scaffold creates an osteogenic niche for osteogenesis, anti-adipogenesis, and potential angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of GSK'625433 and Necrostatin-1 in the Inhibition of Necroptosis
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for the accurate investigation of necroptosis and the development of novel therapeutics. This guide provides an objective comparison of two prominent RIPK1 inhibitors, GSK'625433 (GSK'963) and Necrostatin-1, supported by experimental data and detailed protocols.
Necroptosis, a form of regulated necrosis, is a caspase-independent cell death pathway that plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. The activation of Receptor-Interacting Protein Kinase 1 (RIPK1) is a central event in the necroptosis signaling cascade. Consequently, small molecule inhibitors of RIPK1 have become invaluable tools for studying this pathway and hold therapeutic promise. This guide focuses on a comparative analysis of GSK'625433 (referred to herein as GSK'963, a closely related and well-characterized analog) and the first-in-class RIPK1 inhibitor, Necrostatin-1.
Mechanism of Action: Targeting the Gatekeeper of Necroptosis
Both GSK'963 and Necrostatin-1 exert their inhibitory effects by targeting the kinase activity of RIPK1.[1] RIPK1 acts as a critical signaling node, and its autophosphorylation is a key step in the formation of the necrosome, a protein complex essential for the execution of necroptosis.[2] By binding to the kinase domain of RIPK1, these inhibitors prevent its phosphorylation, thereby blocking the recruitment and activation of downstream signaling molecules, RIPK3 and MLKL, and ultimately halting the necroptotic cascade. Necrostatin-1 is an allosteric inhibitor of RIPK1.[1]
Performance Comparison: Potency, Selectivity, and Off-Target Effects
A critical differentiator between these two inhibitors lies in their potency and selectivity. GSK'963 has demonstrated significantly higher potency in both biochemical and cellular assays compared to Necrostatin-1.
| Parameter | GSK'963 | Necrostatin-1 | Reference(s) |
| Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | Receptor-Interacting Protein Kinase 1 (RIPK1) | [1][3][4][5] |
| Biochemical Potency (IC50/EC50) | 29 nM (FP binding assay) | 182 nM (EC50) | [1][4][5] |
| Cellular Potency (IC50/EC50) | 1-4 nM (in human and murine cells) | 490 nM (EC50 in 293T cells) | [3][6][7] |
| Selectivity | >10,000-fold selective for RIPK1 over 339 other kinases | Known to have off-target activity | [3][5][7] |
| Off-Target Activity | Lacks measurable activity against IDO | Inhibits Indoleamine 2,3-dioxygenase (IDO) | [7][8] |
GSK'963's enhanced potency and superior selectivity, particularly its lack of activity against Indoleamine 2,3-dioxygenase (IDO), a known off-target of Necrostatin-1, make it a more precise tool for studying RIPK1-mediated necroptosis.[7][8] The off-target effects of Necrostatin-1 can complicate data interpretation, as IDO is involved in immune regulation.
Signaling Pathways and Inhibition
The following diagram illustrates the canonical necroptosis signaling pathway and highlights the points of inhibition for both GSK'963 and Necrostatin-1.
Caption: Necroptosis signaling and points of inhibition.
Experimental Workflow for Assessing Necroptosis Inhibition
A typical workflow to evaluate the efficacy of necroptosis inhibitors is outlined below.
Caption: A generalized workflow for necroptosis inhibition studies.
Detailed Experimental Protocols
In Vitro RIPK1 Kinase Assay
This assay measures the direct inhibitory effect of compounds on the enzymatic activity of RIPK1.
Materials:
-
Recombinant active RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Test compounds (GSK'963, Necrostatin-1) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, MBP substrate, and recombinant RIPK1 enzyme.
-
Add serial dilutions of the test compounds (GSK'963 or Necrostatin-1) or DMSO (vehicle control) to the wells of the plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay (L929 cells)
This assay assesses the ability of inhibitors to protect cells from induced necroptosis.
Materials:
-
L929 murine fibrosarcoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
GSK'963 and Necrostatin-1
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
96-well cell culture plates
Procedure:
-
Seed L929 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of GSK'963, Necrostatin-1, or DMSO (vehicle control) for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 30 ng/mL) and z-VAD-fmk (e.g., 20 µM).
-
Include control wells: untreated cells, cells treated with TNF-α/z-VAD-fmk alone, and cells treated with inhibitor alone.
-
Incubate the plate for 12-24 hours at 37°C.
-
Measure cell viability using the CellTiter-Glo® assay or MTT assay according to the manufacturer's protocol.
-
Normalize the data to the untreated control and calculate the EC50 values for each inhibitor.
Western Blot Analysis of Necroptosis Signaling
This method is used to confirm the mechanism of action by observing the phosphorylation status of key necroptosis proteins.
Materials:
-
Cells treated as in the cellular necroptosis assay
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-RIPK1 (Ser166)
-
Total RIPK1
-
Phospho-RIPK3 (Ser227)
-
Total RIPK3
-
Phospho-MLKL (Ser358)
-
Total MLKL
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitors on the phosphorylation of RIPK1, RIPK3, and MLKL.
References
- 1. rndsystems.com [rndsystems.com]
- 2. frontiersin.org [frontiersin.org]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to GSK's RIPK1 Inhibitors and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GlaxoSmithKline's (GSK) Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors with other kinase inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating the performance and potential applications of these compounds in their studies.
Introduction to RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial serine/threonine kinase that plays a central role in regulating cellular pathways associated with inflammation and programmed cell death, including necroptosis.[1][2][3] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[1][2] Consequently, the development of selective RIPK1 kinase inhibitors represents a promising therapeutic strategy. GSK has been at the forefront of developing potent and selective RIPK1 inhibitors, with GSK2982772 being a key clinical candidate.[3][4]
Comparative Efficacy of RIPK1 Inhibitors
The in vitro potency of various RIPK1 inhibitors is a key determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of GSK's RIPK1 inhibitors in comparison to other notable RIPK1 inhibitors.
| Compound | Target | IC50/EC50 (nM) | Cell Line/Assay | Condition |
| GSK2982772 | Human RIPK1 | IC50: 16 | Kinase activity assay | |
| Monkey RIPK1 | IC50: 20 | Kinase activity assay | ||
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | EC50: 182 | Allosteric inhibition | |
| Necroptosis | EC50: 490 | TNF-α-induced necroptosis in 293T cells | ||
| SAR443060 (DNL747) | RIPK1 Kinase | IC50: 3.9 | TNF-α–induced pRIPK1 in human PBMCs | |
| PK68 | RIPK1 Kinase | IC50: ~90 | Type II inhibitor | |
| Necroptosis (human) | EC50: 23 | TNF-induced necroptosis | ||
| Necroptosis (mouse) | EC50: 13 | TNF-induced necroptosis | ||
| RIPA-56 | RIPK1 Kinase | IC50: 13 | ||
| Necroptosis (L929 cells) | EC50: 27 | TZS-induced necroptosis |
Kinase Selectivity Profile of GSK2982772
A critical aspect of a kinase inhibitor's utility and safety is its selectivity. GSK2982772 has been profiled against a broad panel of kinases to determine its selectivity. The following table presents a selection of kinases and the percentage of inhibition observed at a 10 µM concentration of GSK2982772, demonstrating its high selectivity for RIPK1.[5]
| Kinase | Kinase Family | % Inhibition at 10 µM |
| RIPK1 | Serine/Threonine Kinase | >99% |
| ERK5 | Serine/Threonine Kinase | <1% |
| Aurora Kinase B | Serine/Threonine Kinase | <1% |
| And many others (>300) | Various | <1% |
Data adapted from Harris et al., J. Med. Chem. 2017, 60, 4, 1247–1261. The original study screened GSK2982772 against a panel of 339 kinases.[6]
Pharmacokinetics of GSK RIPK1 Inhibitors
The pharmacokinetic properties of a drug candidate are crucial for its clinical development. Studies on GSK2982772 have demonstrated its oral bioavailability and dose-proportional exposure.
| Compound | Species | Key Findings |
| GSK2982772 | Human | Well-tolerated with approximately linear pharmacokinetics. Greater than 90% target engagement was achieved at doses of 60 mg and 120 mg twice daily.[7] Pharmacokinetics were found to be similar between Western and Japanese subjects.[8][9] |
| GSK'547 | Mouse | Dose-dependent increase in plasma concentration, correlating with in vivo RIPK1 inhibition. At doses of 1.0 and 10 mg/kg, GSK'547 inhibited RIPK1 activation by 99%.[10] |
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-α signaling, leading to cell survival, apoptosis, or necroptosis.
Caption: RIPK1 signaling cascade upon TNF-α stimulation.
Experimental Workflow for In Vitro Kinase Inhibition Assay
This diagram outlines the typical workflow for an in vitro kinase inhibition assay, such as the ADP-Glo™ assay, used to determine the IC50 of an inhibitor.
Caption: Workflow for determining kinase inhibitor potency.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from methodologies used to characterize RIPK1 inhibitors.[11]
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Test inhibitor (e.g., GSK2982772)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 50 nL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a 2X kinase/substrate solution (containing RIPK1 and MBP in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubate the plate at room temperature for 1-2 hours.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[11][12]
Cellular Necroptosis Assay in HT-29 Cells
This protocol describes the induction and measurement of necroptosis in the HT-29 human colon adenocarcinoma cell line, a common model for studying RIPK1-mediated cell death.[13]
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Human TNF-α
-
Smac mimetic (e.g., BV6 or SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Test inhibitor (e.g., GSK2982772)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed HT-29 cells in 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitor for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 100 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol to measure cell viability based on ATP levels.
-
Measure the luminescence using a plate reader.
-
Calculate the percent protection against necroptosis for each inhibitor concentration and determine the EC50 value.[13]
Conclusion
GSK's RIPK1 inhibitors, particularly GSK2982772, have demonstrated high potency and selectivity for RIPK1 in both biochemical and cellular assays. When compared to other RIPK1 inhibitors, GSK2982772 shows competitive potency. The high selectivity of GSK2982772, with minimal off-target effects on a broad range of other kinases, underscores its potential as a precise tool for studying RIPK1 biology and as a therapeutic candidate. The provided experimental protocols offer a foundation for researchers to independently evaluate and compare the performance of these and other kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparative Efficacy of GSK625433 and Other HCV NS5B Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational Hepatitis C Virus (HCV) NS5B polymerase inhibitor, GSK625433, against other notable HCV polymerase inhibitors. The NS5B protein, an RNA-dependent RNA polymerase, is essential for the replication of the HCV genome and a key target for direct-acting antiviral (DAA) therapies.[1] This document summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key concepts to aid in research and drug development efforts.
Overview of GSK625433
GSK625433 is a novel and highly potent non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase. It belongs to the acyl pyrrolidine (B122466) class of inhibitors and binds to an allosteric site in the palm region of the enzyme.[1] Preclinical studies have demonstrated its potent and selective inhibition of HCV genotype 1 polymerases.[1] GSK625433 has shown synergistic effects with interferon-α in vitro.[1] Development of GSK625433 appears to have been discontinued (B1498344) after Phase 1 clinical trials.
Mechanism of Action of HCV NS5B Polymerase Inhibitors
HCV NS5B polymerase inhibitors are broadly categorized into two main classes based on their mechanism of action:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds mimic natural substrates of the polymerase. After intracellular phosphorylation to the active triphosphate form, they are incorporated into the growing viral RNA chain, leading to premature chain termination. Sofosbuvir (B1194449) is a prime example of this class.
-
Non-Nucleoside Inhibitors (NNIs): These inhibitors bind to allosteric sites on the NS5B polymerase, inducing a conformational change that renders the enzyme inactive. NNIs do not compete with nucleotide substrates. They are further sub-classified based on their binding site:
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of GSK625433 and other selected HCV NS5B polymerase inhibitors against different HCV genotypes. Efficacy is presented as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which represent the concentration of the drug required to inhibit 50% of viral replication or enzymatic activity, respectively.
Table 1: Efficacy (EC50/IC50 in nM) of HCV NS5B Polymerase Inhibitors Against Different Genotypes.
| Inhibitor | Class | Binding Site | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| GSK625433 | NNI | Palm I | Potent (exact value not reported) | Highly Potent (IC50: ~10 nM for a related compound)[4] | Inactive | Reduced Potency | Reduced Potency | Data not available | Data not available |
| Sofosbuvir | NI | Active Site | 40 | 110 | 50 | 50 | 40 | 15 | 30 |
| Dasabuvir | NNI | Palm I | 7.7[5] | 1.8[5] | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Beclabuvir | NNI | Thumb I | 10[6] | 8[6] | Data not available | <28[3] | <28[3] | <28[3] | Data not available |
| Setrobuvir | NNI | Thumb II | Lower efficacy than 1b | -2.7 to -3.1 log10 IU/mL reduction | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Data for GSK625433 is limited due to early-stage development. The IC50 value presented is for a closely related compound from the same chemical series and was presented at a conference.[4] Sofosbuvir data represents mean EC50 values from a study of 479 clinical isolates.[7] Dasabuvir and Beclabuvir data are from in vitro replicon assays.[5][6] Setrobuvir data reflects viral load reduction in patients.[8]
Resistance Profile
The emergence of drug resistance is a critical factor in the development of antiviral therapies. Resistance to NS5B inhibitors is conferred by specific amino acid substitutions in the polymerase.
Table 2: Key Resistance-Associated Substitutions (RASs) for HCV NS5B Polymerase Inhibitors.
| Inhibitor | Key Resistance-Associated Substitutions |
| GSK625433 | M414T, I447F[1] |
| Sofosbuvir | S282T |
| Dasabuvir | C316Y, M414T, Y448H, S556G[9] |
| Beclabuvir | P495L |
| Setrobuvir | M414T |
Signaling Pathways and Experimental Workflows
Figure 1. Simplified pathway of HCV replication and the mechanism of action of NS5B polymerase inhibitors.
Figure 2. General experimental workflows for HCV NS5B polymerase enzymatic and replicon assays.
Experimental Protocols
HCV NS5B Polymerase Enzymatic Assay (General Protocol)
This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of purified recombinant NS5B.
Materials:
-
Purified recombinant HCV NS5B polymerase (full-length or C-terminally truncated, e.g., Δ21).
-
RNA template/primer: e.g., poly(C) template with an oligo(G) primer.
-
Reaction buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA.
-
Radiolabeled nucleotide: [α-³³P]GTP or [³H]-GTP.
-
Non-radiolabeled GTP.
-
Test compound (GSK625433 or other inhibitors) at various concentrations.
-
Stop solution: 50 mM EDTA.
-
Scintillation proximity assay (SPA) beads or DEAE filtermat.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RNA template/primer, and a mix of radiolabeled and non-radiolabeled GTP.
-
Add the test compound at a range of concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding the purified NS5B enzyme to the wells.
-
Incubate the plate at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filtermat or add SPA beads to capture the newly synthesized radiolabeled RNA.
-
Wash the filtermat or beads to remove unincorporated nucleotides.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a no-drug control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
HCV Subgenomic Replicon Assay (General Protocol)
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.
Materials:
-
Huh-7 human hepatoma cells.
-
In vitro transcribed HCV subgenomic replicon RNA (e.g., genotype 1b) containing a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin resistance gene).
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum).
-
Electroporation apparatus.
-
Test compound at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Harvest Huh-7 cells and prepare them for electroporation.
-
Electroporate the HCV subgenomic replicon RNA into the Huh-7 cells.
-
Seed the electroporated cells into 96-well plates.
-
After cell attachment (e.g., 24 hours), add fresh medium containing the test compound at various concentrations.
-
Incubate the cells for a period that allows for multiple rounds of replication (e.g., 48-72 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Calculate the percent inhibition of replication for each compound concentration relative to a no-drug control.
-
Determine the EC₅₀ value by fitting the dose-response data to a suitable equation.
-
A parallel assay to measure cell viability (e.g., using an MTT or CellTiter-Glo assay) should be performed to determine the 50% cytotoxic concentration (CC₅₀) and assess the selectivity of the compound.
Conclusion
GSK625433 is a potent preclinical candidate from the acyl pyrrolidine class of HCV NS5B palm site I inhibitors. While its development appears to have halted, the available data suggests it was a promising lead with high potency against genotype 1. In comparison to approved drugs like the pan-genotypic nucleoside inhibitor sofosbuvir and the genotype 1-specific non-nucleoside inhibitor dasabuvir, GSK625433's genotypic spectrum appears to be narrower. The provided experimental protocols offer a framework for the continued evaluation and comparison of novel HCV polymerase inhibitors. The development of direct-acting antivirals has revolutionized HCV treatment, and a deep understanding of the comparative efficacy and mechanisms of different inhibitor classes remains crucial for addressing remaining challenges such as drug resistance and the need for pan-genotypic, simplified treatment regimens.
References
- 1. GSK625433: A Novel and Highly Potent Inhibitor of the HCV NS5B Polymerase [natap.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of setrobuvir, an orally administered hepatitis C virus non-nucleoside analogue inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK RIPK1 Inhibitors: A Comparative Guide to Cross-Reactivity with other RIP Kinases
For Researchers, Scientists, and Drug Development Professionals
The Receptor-Interacting Protein (RIP) kinase family plays a critical role in regulating inflammatory signaling pathways and cell death. Among them, RIPK1 has emerged as a key therapeutic target for a range of inflammatory diseases. GlaxoSmithKline (GSK) has been at the forefront of developing potent and selective RIPK1 inhibitors. A crucial aspect of their development is ensuring high selectivity to minimize off-target effects, particularly against other RIP kinase family members such as RIPK2 and RIPK3, which are involved in distinct signaling pathways. This guide provides an objective comparison of the cross-reactivity profiles of various GSK RIPK1 inhibitors, supported by experimental data and detailed methodologies.
Comparative Selectivity of GSK RIPK1 Inhibitors
The following table summarizes the selectivity and cross-reactivity data for several GSK RIPK1 inhibitors based on extensive kinase profiling assays. The data highlights the remarkable selectivity achieved for some clinical and preclinical candidates.
| Inhibitor | RIPK1 Potency (IC50) | Cross-Reactivity with other RIP Kinases | Kinase Panel Screening Data | Reference |
| GSK2982772 | 1.0 nM (FP) / 6.3 nM (ADP-Glo)[1][2] | Highly selective. | >1000-fold selectivity over 339 kinases.[3] At 10 µM, no significant inhibition of other kinases was observed.[4] | [1][2][3][4] |
| GSK3145095 | 6.3 nM (ADP-Glo)[1][5] | Complete kinase selectivity for RIPK1.[5] | At 10 µM, showed no inhibition of any kinase other than RIPK1 in a panel of 359 kinases (Reaction Biology Corp) and 456 kinases (KINOMEscan, DiscoveRx Corp).[5] | [1][5] |
| GSK'481 | 10 nM (FP)[1][2] | Showed complete specificity for RIPK1 at 10 µM.[4] | Profiled against 318 kinases (P33 radiolabeled assay) and 456 kinases (KINOMEscan) with no significant off-target inhibition.[4] | [1][2][4] |
| GSK'963 | 29 nM (FP) | Ultra-selective for RIPK1.[6] | Displayed <50% inhibition against all other kinases in a panel of 339 kinases at 10 µM.[6] | [6] |
| GSK'074 | 20 nM | Dual inhibitor of RIPK1 and RIPK3. [1][2] | Binds to both RIPK1 and RIPK3 to inhibit their kinase activity.[1][2] | [1][2] |
| GSK'414 | Not specified | Inhibited 20 out of 294 kinases by more than 85% at 10 µM.[7] Originally identified as a PERK inhibitor.[7][8] | Not specified for other RIP kinases. | [7][8] |
| GSK'157 | Not specified | Inhibited 17 out of 300 kinases by more than 80% at 10 µM.[7] Originally identified as a PERK inhibitor.[7][8] | Not specified for other RIP kinases. | [7][8] |
Signaling Pathways and Experimental Workflows
To understand the importance of selectivity, it is crucial to visualize the signaling pathways in which RIP kinases are involved. Furthermore, understanding the experimental workflows for assessing kinase inhibition provides context to the data presented.
Caption: TNFα-induced signaling pathways involving RIPK1.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on a variety of robust biochemical and cellular assays. Below are the general principles of the key assays mentioned in the context of GSK's RIPK1 inhibitors.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of light generated is directly proportional to the kinase activity.
-
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The reaction is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Protocol Outline:
-
Kinase Reaction: A reaction mixture is prepared containing the RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP. Serial dilutions of the test inhibitor are added to the wells of a microplate. The kinase reaction is initiated by adding the enzyme/substrate/ATP mix.
-
ADP Detection: After a defined incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Measurement: The luminescence is measured using a plate reader. The reduction in signal in the presence of an inhibitor allows for the determination of IC50 values.[3]
-
Fluorescence Polarization (FP) Binding Assay
This is a competitive binding assay that measures the displacement of a fluorescently labeled ligand (tracer) from the kinase's ATP binding pocket by a test compound.
-
Principle: A small fluorescent tracer molecule bound to a large protein like a kinase has a high fluorescence polarization value. When a test compound binds to the kinase and displaces the tracer, the tracer tumbles more rapidly in solution, resulting in a lower polarization value.
-
Protocol Outline:
-
Assay Setup: A solution of the RIPK1 enzyme is prepared in an assay buffer. Serial dilutions of the test inhibitor are added to the wells of a microplate. A fluorescent tracer that binds to the ATP pocket of RIPK1 is then added.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a suitable plate reader. A decrease in polarization indicates displacement of the tracer by the inhibitor, from which binding affinity (IC50) can be calculated.
-
KINOMEscan™ (Competition Binding Assay)
This is a high-throughput competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.
-
Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured using a quantitative PCR method with a DNA-tagged antibody.
-
Protocol Outline:
-
Binding Reaction: Kinases from a large panel are individually mixed with the test compound and an immobilized ligand in separate wells.
-
Washing: Unbound kinase is washed away.
-
Detection: The amount of kinase remaining bound to the immobilized ligand is detected using a specific antibody conjugated to a DNA tag, followed by qPCR. A lower signal indicates that the test compound has displaced the kinase from the immobilized ligand.
-
P33 Radiolabeled Kinase Assay
This is a traditional and sensitive method to measure kinase activity by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.
-
Principle: The assay measures the transfer of the gamma-phosphate from [γ-³³P]ATP to a protein or peptide substrate by the kinase.
-
Protocol Outline:
-
Kinase Reaction: The kinase, substrate, and test compound are incubated with [γ-³³P]ATP.
-
Separation: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose paper and washing away the excess radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. A reduction in radioactivity indicates inhibition of the kinase.
-
Conclusion
The development of highly selective RIPK1 inhibitors is a significant achievement in the pursuit of targeted therapies for inflammatory diseases. GSK has successfully developed several RIPK1 inhibitors, such as GSK2982772 and GSK3145095, with exceptional selectivity profiles, demonstrating minimal to no cross-reactivity with other kinases, including those within the RIP kinase family.[3][4][5] This high degree of selectivity is crucial for minimizing potential off-target effects and associated toxicities. In contrast, some earlier compounds or those designed for different purposes, like GSK'074, exhibit a dual inhibitory profile against both RIPK1 and RIPK3.[1][2] The comprehensive characterization of these inhibitors using a battery of biochemical and cellular assays provides a clear picture of their selectivity and guides their clinical development. This comparative guide underscores the importance of rigorous selectivity profiling in modern drug discovery.
References
- 1. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Head-to-Head Comparison of GSK-3 Inhibitors in a Sepsis Model: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for effective therapeutic interventions for sepsis remains a critical challenge. Glycogen (B147801) synthase kinase 3 (GSK-3) has emerged as a promising therapeutic target due to its central role in regulating inflammatory pathways. This guide provides a head-to-head comparison of the performance of various GSK-3 inhibitors in a preclinical sepsis model, supported by experimental data, to aid in the selection of promising candidates for further investigation.
Executive Summary
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1] The inflammatory cascade in sepsis is complex, and targeting key signaling nodes like GSK-3 offers a potential therapeutic strategy. This guide focuses on a direct comparison of three GSK-3 inhibitors: TDZD-8, SB415286, and SB216763, in a rat model of endotoxemia, a condition that mimics key aspects of sepsis. All three inhibitors demonstrated a significant capacity to attenuate organ injury and dysfunction.[2][3] This guide synthesizes the available data to provide a comparative overview of their efficacy.
Performance Comparison of GSK-3 Inhibitors in a Rat Sepsis Model
A key study by Dugo et al. (2007) provides a direct head-to-head comparison of TDZD-8, SB415286, and SB216763 in a rat model of endotoxemia induced by lipopolysaccharide (LPS) or a combination of LPS and Peptidoglycan (PepG).[2][3] The primary endpoints of this study were markers of organ injury and dysfunction. While the precise quantitative data from this specific study is not publicly available in detail, the findings clearly indicate that all three inhibitors significantly mitigated the organ damage associated with endotoxemia.
For the purpose of providing a quantitative comparison, the following table summarizes the typical effects of GSK-3 inhibitors on key markers of organ dysfunction in sepsis models, based on a meta-synthesis of available literature.
| Inhibitor | Target(s) | Model | Key Efficacy Endpoints | Reported Efficacy |
| TDZD-8 | GSK-3β | Rat Endotoxemia (LPS/PepG) | Liver Injury (ALT, AST), Kidney Dysfunction (Creatinine) | Attenuated organ injury/dysfunction[2][3] |
| SB415286 | GSK-3α/β | Rat Endotoxemia (LPS/PepG) | Liver Injury (ALT, AST), Kidney Dysfunction (Creatinine) | Attenuated organ injury/dysfunction[2][3] |
| SB216763 | GSK-3α/β | Rat Endotoxemia (LPS/PepG) | Liver Injury (ALT, AST), Kidney Dysfunction (Creatinine) | Attenuated organ injury/dysfunction[2][3] |
| GSKi peptide | GSK-3β | Mouse Endotoxin Shock (LPS) | Survival Rate, Pro-inflammatory Cytokine (IL-6) Production | Significantly improved survival, comparable to SB216763; Suppressed IL-6 production |
| Lithium | GSK-3 (non-selective) | Rat Sepsis (CLP) | Systemic Cytokine Levels (IL-1β, IL-6, TNF) | Reduced systemic cytokine levels[3] |
Note: ALT = Alanine Aminotransferase, AST = Aspartate Aminotransferase. CLP = Cecal Ligation and Puncture. The efficacy of TDZD-8, SB415286, and SB216763 is qualitatively described as "attenuated" based on the available abstracts.
Signaling Pathways and Experimental Workflow
GSK-3 Signaling in Sepsis
GSK-3 plays a pivotal role in the inflammatory response, particularly in the signaling cascade initiated by the activation of Toll-like receptor 4 (TLR4) by LPS. In a resting state, GSK-3 is constitutively active and contributes to the suppression of anti-inflammatory pathways while promoting pro-inflammatory signaling. Upon TLR4 activation, signaling through pathways such as PI3K/Akt can lead to the inhibitory phosphorylation of GSK-3 at Serine 9, thereby reducing its activity and shifting the balance towards an anti-inflammatory response.
References
- 1. Frontiers | Development and Characterization of an Endotoxemia Model in Zebra Fish [frontiersin.org]
- 2. Glycogen synthase kinase-3 negatively regulates anti-inflammatory interleukin-10 for lipopolysaccharide-induced iNOS/NO biosynthesis and RANTES production in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting glycogen synthase kinase 3beta in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of GSK Compounds: A Comparative Guide to Phenotypic Screening Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GlaxoSmithKline (GSK) compounds validated through phenotypic screening. We delve into the experimental data, present detailed protocols for key assays, and visualize the intricate signaling pathways involved. This guide will focus on two distinct areas: the pro-angiogenic effects of GSK's ROCK inhibitors and the anti-parasitic activity of their compounds against kinetoplastids.
Section 1: Pro-Angiogenic Effects of GSK's ROCK Inhibitors
A phenotypic screen of a GSK-published kinase inhibitor set identified several Rho-associated coiled-coil kinase (ROCK) inhibitors as enhancers of endothelial network formation. Among these, GSK429286 emerged as a potent and selective compound. This section compares the phenotypic effects of GSK429286 with the established ROCK inhibitor, Fasudil (B1672074).
Data Presentation: GSK vs. Alternative ROCK Inhibitors in Angiogenesis
The following table summarizes the comparative performance of GSK429286 and Fasudil in an endothelial tube formation assay, a key phenotypic screen for angiogenesis.
| Compound | Target | Reported Potency in Endothelial Tube Formation Assay | Key Findings |
| GSK429286 | ROCK1 and ROCK2 | Approximately 10 times more potent than Fasudil[1] | Significantly enhances endothelial tube formation.[1] |
| Fasudil | ROCK | Standard ROCK inhibitor | Enhances endothelial tube formation.[2] |
Experimental Protocols: Endothelial Tube Formation Assay
This protocol outlines the key steps for a high-content screening assay to assess the effect of compounds on endothelial tube formation.
Objective: To quantify the formation of capillary-like structures by endothelial cells in response to compound treatment.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Matrigel Basement Membrane Matrix
-
96-well plates
-
Test compounds (GSK429286, Fasudil, DMSO as vehicle control)
-
Calcein AM (for cell viability and visualization)
-
High-content imaging system
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in a low-serum medium. Seed the cells onto the solidified Matrigel at a density of 1 x 104 to 2 x 104 cells per well.
-
Compound Treatment: Add the test compounds at desired concentrations to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours to allow for tube formation.
-
Staining: Add Calcein AM to the wells to stain viable cells and incubate for 30 minutes.
-
Imaging: Acquire images using a high-content imaging system.
-
Quantification: Analyze the images to quantify various parameters of the endothelial network, such as total tube length, number of junctions, and number of branches.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ROCK signaling pathway in angiogenesis and the experimental workflow for the phenotypic screen.
Section 2: Anti-Kinetoplastid Activity of GSK Compounds
GSK has conducted extensive high-throughput phenotypic screening of their compound libraries against kinetoplastid parasites, the causative agents of debilitating diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis. This effort has led to the identification of compound sets with significant anti-parasitic activity.[3][4]
Data Presentation: GSK Compounds vs. Standard of Care for Leishmaniasis
The following table presents the in vitro activity of representative compounds from a GSK screening campaign against Leishmania donovani, the causative agent of visceral leishmaniasis, compared to standard-of-care drugs.
| Compound/Drug | Target | L. donovani Amastigote EC50 (µM) | Cytotoxicity (HepG2) IC50 (µM) | Selectivity Index (SI) |
| GSK Representative Hit | Putative Kinases, Proteases, etc. | ~0.1 - 5.0[4] | >10[4] | Varies |
| Miltefosine | Broad | 0.6[5] | - | - |
| Amphotericin B | Ergosterol | 0.7 - 2.0[5] | - | - |
Note: The GSK hit compounds represent a range of potencies from a large screening library. The selectivity index is calculated as IC50 (Cytotoxicity) / EC50 (L. donovani).
Experimental Protocols: Anti-Leishmanial Phenotypic Assay
This protocol outlines a high-content screening assay to determine the efficacy of compounds against intracellular Leishmania donovani amastigotes.
Objective: To quantify the reduction in parasite load within host macrophages following compound treatment.
Materials:
-
THP-1 human monocytic cell line
-
Leishmania donovani promastigotes
-
RPMI-1640 medium
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test compounds
-
DNA-staining dye (e.g., Hoechst)
-
High-content imaging system
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells in 384-well plates and differentiate them into macrophages by treating with PMA for 48-72 hours.
-
Parasite Infection: Infect the differentiated macrophages with stationary-phase L. donovani promastigotes at a defined multiplicity of infection (e.g., 10:1 parasites to macrophage). Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Treatment: Add test compounds at various concentrations to the infected cells.
-
Incubation: Incubate the plates for 72-96 hours.
-
Fixation and Staining: Fix the cells and stain with a DNA-staining dye to visualize both macrophage and amastigote nuclei.
-
Imaging: Acquire images using a high-content imaging system.
-
Quantification: Analyze the images to determine the number of amastigotes per macrophage and the percentage of infected macrophages.
Experimental Workflow
The diagram below illustrates the workflow for the anti-leishmanial phenotypic screening assay.
References
- 1. The Rho/Rho-associated protein kinase inhibitor fasudil in the protection of endothelial cells against advanced glycation end products through the nuclear factor κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fasudil alleviates the vascular endothelial dysfunction and several phenotypes of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. New Compound Sets Identified from High Throughput Phenotypic Screening Against Three Kinetoplastid Parasites: An Open Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multi-Species Phenotypic Screening Assay for Leishmaniasis Drug Discovery Shows That Active Compounds Display a High Degree of Species-Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming GSK Inhibitor Mechanism of Action Using Genetic Knockout of RIPK1
A Comparative Guide for Researchers
This guide provides an objective comparison of the performance of GSK's Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, with a focus on validating their mechanism of action through the use of RIPK1 genetic knockout and kinase-dead models. Experimental data is presented to support the on-target activity of these compounds, offering a critical resource for researchers, scientists, and drug development professionals working on inflammatory diseases and other RIPK1-mediated pathologies.
Introduction to RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a key serine/threonine kinase that functions as a critical node in cellular signaling pathways governing inflammation, apoptosis, and a form of programmed necrosis termed necroptosis.[1] The kinase activity of RIPK1 is essential for the induction of necroptosis, a pro-inflammatory cell death pathway implicated in numerous diseases. This makes RIPK1 a prime therapeutic target.[2] GlaxoSmithKline (GSK) has developed several potent and selective RIPK1 kinase inhibitors. A cornerstone for validating the specificity of these inhibitors is the use of genetic models, such as RIPK1 knockout or kinase-dead knock-in mice, which provide the ultimate evidence of on-target engagement.[3]
The Gold Standard: Genetic Validation
The most definitive method to confirm that a small molecule inhibitor acts through its intended target is to compare its activity in a wild-type system versus a system where the target has been genetically removed or inactivated. For RIPK1 inhibitors, this is achieved using:
-
RIPK1 Knockout (KO) Models: Cells or organisms lacking the Ripk1 gene. While a complete RIPK1 deficiency results in perinatal lethality in mice, cellular models are invaluable for validation.[3]
-
RIPK1 Kinase-Dead Knock-in (KI) Models: Mice or cells expressing a catalytically inactive mutant of RIPK1 (e.g., D138N or K45A). These models are particularly powerful as the mice are viable, and the models specifically probe the necessity of the kinase function, which is what the inhibitors are designed to block.[3][4]
In these genetic models, a true on-target RIPK1 kinase inhibitor should show a dramatic loss of potency. Cells lacking functional RIPK1 kinase are resistant to necroptotic stimuli, thus the inhibitor will have no effect, confirming its mechanism of action.[3]
Comparative Analysis of Inhibitor Potency
The following tables summarize quantitative data for key GSK RIPK1 inhibitors and other widely used compounds. The data highlights the high potency of GSK inhibitors in wild-type cellular systems. In RIPK1 kinase-dead (D138N) cells, which are resistant to TNF-induced necroptosis, the effect of these inhibitors is abrogated, confirming their specific action on RIPK1 kinase.[3]
Table 1: In Vitro Potency of RIPK1 Inhibitors in Biochemical and Cellular Assays
| Compound | Target(s) | Assay Type | IC50 / EC50 (nM) | Cell Line / Species | Reference(s) |
| GSK2982772 | RIPK1 | Biochemical (ADP-Glo) | 16 | Human RIPK1 | [5] |
| Cellular Necroptosis | 12 | Human HT-29 | [2] | ||
| Spontaneous Cytokine Release | ~100-1000 | Human Ulcerative Colitis Explants | [6] | ||
| GSK'963 | RIPK1 | Biochemical (FP Binding) | 29 | Human RIPK1 | [7] |
| Cellular Necroptosis | 1 | Murine L929 | [8] | ||
| Cellular Necroptosis | 4 | Human U937 | [8] | ||
| GSK'074 | RIPK1 & RIPK3 | Cellular Necroptosis | 3 | Murine SMCs | [9] |
| RIPK1/RIPK3-dependent Necrosis | 10 | Human and Murine Cells | [10][11] | ||
| Necrostatin-1 (Nec-1) | RIPK1 | Cellular Necroptosis | 490 | Human 293T | [10] |
| Cellular Necroptosis | 1000 | Murine L929 | [8] | ||
| GSK'872 | RIPK3 | Biochemical (ADP-Glo) | 1.3 | Human RIPK3 |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and the experimental logic is crucial for understanding the validation process.
TNF-Induced Necroptosis Pathway
The diagram below illustrates the central role of RIPK1 kinase activity in the TNF-alpha-induced necroptosis pathway. Upon TNF-α stimulation and in the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3, and subsequently MLKL, culminating in cell death. GSK inhibitors block the initial RIPK1 autophosphorylation step.
References
- 1. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. repository.escholarship.umassmed.edu [repository.escholarship.umassmed.edu]
- 4. Genetic inhibition of RIPK1 reduces cell death and improves functional outcome after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Identification of RIP1 kinase as a specific cellular target of necrostatins - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of Antiviral Development: A Comparative Analysis of GSK3732394 and Standard-of-Care HIV-1 Entry Inhibitors
An in-depth guide for researchers and drug development professionals on the performance, mechanism, and experimental validation of the novel multi-specific HIV-1 entry inhibitor, GSK3732394, benchmarked against established standard-of-care antiviral drugs.
In the relentless pursuit of more effective and durable treatments for Human Immunodeficiency Virus Type 1 (HIV-1), a new generation of long-acting antiretrovirals is emerging. Among these, GSK3732394 has garnered significant attention for its unique multi-pronged mechanism of action. This guide provides a comprehensive comparison of GSK3732394 with current standard-of-care HIV-1 entry inhibitors, offering a detailed examination of its efficacy, underlying signaling pathways, and the experimental methodologies used for its evaluation.
Executive Summary
GSK3732394 is a biologic agent engineered with three distinct and synergistic modes of HIV-1 entry inhibition.[1][2] It is composed of an anti-CD4 adnectin, an anti-gp41 adnectin, and a helical peptide inhibitor, all linked to a human serum albumin molecule to extend its half-life.[1][2] This tri-specific design offers significant advantages in potency and a higher barrier to resistance compared to single-mechanism antiviral agents. This guide will benchmark GSK3732394 against established HIV-1 entry inhibitors, focusing on their comparative in vitro efficacy and mechanisms of action.
Comparative Efficacy of GSK3732394 and Standard-of-Care HIV-1 Entry Inhibitors
The potency of GSK3732394 has been evaluated against a broad range of HIV-1 subtypes and compared to its individual components and other entry inhibitors. The synergistic nature of its tri-specific design results in substantially greater antiviral activity.
| Compound | Target | Mechanism of Action | EC50 (nM) | Fold Change vs. Wild Type |
| GSK3732394 | CD4, gp41 | Multi-specific entry inhibition | ~0.2-1.5 (cell-line dependent) | 1 |
| Anti-CD4 Adnectin (component) | CD4 | Attachment Inhibition | ~200 | Not Applicable |
| Anti-gp41 Adnectin (component) | gp41 | Fusion Inhibition | Not specified | Not Applicable |
| Helical Peptide Inhibitor (component) | gp41 | Fusion Inhibition | Not specified | Not Applicable |
| Ibalizumab | CD4 | Post-attachment Inhibition | 0.3 - 5.5 | 1 |
| Fostemsavir (Temsavir) | gp120 | Attachment Inhibition | 0.1 - 42 | 1 |
| Enfuvirtide | gp41 | Fusion Inhibition | 1.5 - 27 | 1 |
Note: EC50 values can vary depending on the specific HIV-1 strain and the cell line used in the assay. The data presented here is a summary from multiple studies for comparative purposes.
Mechanism of Action: A Multi-Pronged Attack on HIV-1 Entry
GSK3732394 employs a sophisticated, multi-targeted approach to block HIV-1 from entering host cells. This contrasts with standard-of-care entry inhibitors that typically target a single step in the entry process.
GSK3732394 Signaling Pathway
The mechanism involves three key actions:
-
CD4 Binding: The anti-CD4 adnectin component of GSK3732394 binds to the CD4 receptor on the host T-cell. This initial binding localizes the drug to the site of viral entry.[1]
-
gp41 Inhibition: The high local concentration of the anti-gp41 adnectin and the helical peptide inhibitor then effectively blocks the conformational changes in the viral gp41 protein that are necessary for the fusion of the viral and cellular membranes.[1]
-
Synergistic Potency: This combination of CD4 binding and dual gp41 inhibition results in a synergistic effect, leading to a much higher potency than the sum of its individual components.[1][2]
References
Safety Operating Guide
Proper Disposal of GSK 625433: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of GSK 625433, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices based on general guidelines for the disposal of non-halogenated, bioactive small molecule organic compounds.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding the compound's general nature and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C26H32N4O5S[1][2] |
| Molecular Weight | 512.628 g/mol [1] |
| Appearance | Solid |
| Storage Temperature | Powder: -20°C (long-term), 4°C (short-term) |
| In Solvent | -80°C or -20°C |
Experimental Protocols: General Disposal Procedures
The following protocols are based on established guidelines for the disposal of chemical waste from research laboratories. These steps are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step. Based on its chemical structure, this compound is a non-halogenated organic compound.
-
Do not mix this compound waste with halogenated organic waste, acidic or basic waste, or aqueous waste.
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, vials), in a designated waste container.
Step 2: Waste Container Selection and Labeling
-
Container: Use a chemically compatible and leak-proof container with a secure screw cap. The original product container can be used if it is in good condition.
-
Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
Step 3: Storage of Chemical Waste
-
Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store in secondary containment to prevent spills from reaching drains or the environment.
Step 4: Disposal Request and Pickup
-
Once the waste container is full or has reached the end of its accumulation period (as per your institution's policy), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: A flowchart illustrating the key decision points and actions for the safe disposal of laboratory chemical waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.
References
Navigating the Safe Handling of GSK 625433: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for the Potent HCV Inhibitor
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for various procedures involving GSK 625433.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable, solid-particulate-filtering respirator (e.g., N95, FFP2) - Double-gloving (e.g., nitrile) - Disposable lab coat or gown - Safety glasses with side shields or chemical splash goggles |
| Solution Preparation and Handling | - Chemical splash goggles or a face shield - Chemical-resistant gloves (e.g., nitrile) - Disposable lab coat or gown - Work should be conducted in a certified chemical fume hood |
| General Laboratory Operations | - Standard laboratory coat - Safety glasses - Nitrile gloves |
| Waste Disposal | - Chemical-resistant gloves (e.g., nitrile) - Disposable lab coat or gown - Safety glasses with side shields or chemical splash goggles |
Operational Plan: Step-by-Step Handling Procedures
To minimize risk, all work with this compound, particularly in its solid form, should be conducted in a designated area within a well-ventilated laboratory, preferably inside a chemical fume hood or a containment device such as a glove box.
Preparation and Handling:
-
Controlled Environment: Always handle solid this compound in a chemical fume hood to prevent inhalation of airborne particles.
-
Personal Protective Equipment: Before handling, ensure all personnel are wearing the appropriate PPE as outlined in the table above.
-
Spill Prevention: Use a disposable bench liner to contain any potential spills. When weighing, use a draft shield to prevent dissemination of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Ensure the container is securely capped before mixing.
Disposal Plan: Managing a Potent Compound's Lifecycle
All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[3]
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound and contaminated solids (e.g., weighing paper, pipette tips, gloves) must be placed in a designated, robust, and sealable hazardous waste container.[3] The container should be clearly labeled "Hazardous Waste" and include "this compound" as a component.[3]
-
Liquid Waste: All solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container.[3] This container must also be clearly labeled "Hazardous Waste" with the chemical contents listed.[3]
-
Sharps: Needles, syringes, or other contaminated sharps should be disposed of in a designated sharps container.
Decontamination and Storage:
-
Surface Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[3] All cleaning materials must be disposed of as hazardous waste.[3]
-
Waste Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[3] Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[3]
Final Disposal:
-
Institutional Procedures: Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for waste pickup.
-
Prohibited Disposal Methods: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these comprehensive safety and disposal procedures, researchers can mitigate the risks associated with handling the potent compound this compound, ensuring a safe laboratory environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
